Product packaging for Terazosin dimer impurity dihydrochloride(Cat. No.:)

Terazosin dimer impurity dihydrochloride

Cat. No.: B11931716
M. Wt: 565.4 g/mol
InChI Key: SDPHRGYPGDUGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Terazosin dimer impurity dihydrochloride is a useful research compound. Its molecular formula is C24H30Cl2N8O4 and its molecular weight is 565.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30Cl2N8O4 B11931716 Terazosin dimer impurity dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30Cl2N8O4

Molecular Weight

565.4 g/mol

IUPAC Name

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride

InChI

InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H

InChI Key

SDPHRGYPGDUGEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Terazosin dimer impurity dihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Terazosin dimer impurity dihydrochloride (B599025). This information is critical for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of the widely used pharmaceutical agent, Terazosin.

Chemical Identity and Structure

Terazosin dimer impurity dihydrochloride, also known by its pharmacopeial designations as Terazosin EP Impurity E and Terazosin USP Related Compound C, is a significant process-related impurity in the synthesis of Terazosin.[1][2] Its systematic chemical name is 2,2'-(Piperazin-1,4-diyl)bis-(6,7-dimethoxyquinazolin-4-amine) dihydrochloride.[3]

The chemical structure consists of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a central piperazine (B1678402) ring. The dihydrochloride salt form is the common reference standard available for analytical purposes.

Below is a visual representation of the chemical structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for Terazosin dimer impurity and its dihydrochloride salt form.

PropertyValue (Base)Value (Dihydrochloride)Reference(s)
CAS Number 102839-00-91486464-41-8[4][5]
Molecular Formula C₂₄H₂₈N₈O₄C₂₄H₃₀Cl₂N₈O₄[4][5]
Molecular Weight 492.53 g/mol 565.45 g/mol [1][4]

Synthesis Pathway

The formation of the Terazosin dimer impurity is a known issue in the manufacturing process of Terazosin. It typically arises from the reaction of two molecules of a key intermediate, 2-chloro-4-amino-6,7-dimethoxy quinazoline (B50416), with one molecule of piperazine. A plausible synthetic route is outlined below. While a specific, detailed experimental protocol for this impurity is not publicly available, the synthesis of a related impurity, Terazosin Impurity A, follows a similar principle of reacting 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine, suggesting a common pathway for these related substances.[6]

Synthesis_Pathway cluster_reactants Reactants reactant1 2-chloro-4-amino-6,7-dimethoxy quinazoline (2 eq.) product Terazosin Dimer Impurity reactant1->product Condensation Reaction reactant2 Piperazine (1 eq.) reactant2->product

Caption: Plausible synthesis pathway for Terazosin dimer impurity.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the identification and quantification of Terazosin and its related impurities.[7] A typical reversed-phase HPLC method is employed for impurity profiling.

Experimental Protocol: HPLC Method for Impurity Profiling

The following protocol is a representative method based on established pharmacopeial procedures and scientific literature for the analysis of Terazosin and its related compounds.[7]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Key system suitability parameters include:

    • Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.

    • Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.

    • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.

  • Sample Preparation:

    • Accurately weigh and dissolve the Terazosin sample in a suitable diluent (typically the mobile phase) to a known concentration.

The European Pharmacopoeia has also seen updates to its impurity profiling method for Terazosin, aiming to reduce analysis time and improve the retention of certain impurities.[8] These newer methods may employ alternative stationary phases, such as pentafluorophenyl (PFP), to achieve better separation.[8]

Analytical Workflow

The logical workflow for the identification and quantification of the Terazosin dimer impurity is depicted below.

Analytical_Workflow start Sample Preparation hplc HPLC Analysis start->hplc data Data Acquisition hplc->data identification Peak Identification (by RRT) data->identification quantification Quantification (vs. Standard) identification->quantification report Reporting quantification->report

Caption: Typical analytical workflow for Terazosin impurity profiling.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. A thorough understanding of the chemical properties, formation pathways, and analytical detection methods for impurities such as the Terazosin dimer is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational resource for professionals working with Terazosin, summarizing the currently available technical information on this specific impurity.

References

An In-depth Technical Guide to the Formation Mechanism of Terazosin Dimer Impurity During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the formation mechanism of the Terazosin dimer impurity, a critical process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Terazosin. Understanding the formation of this impurity, identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, is paramount for the development of robust and well-controlled manufacturing processes that ensure the quality, safety, and efficacy of Terazosin. This document details the underlying chemical reactions, influencing process parameters, and analytical methodologies for the detection and quantification of this impurity.

Introduction to Terazosin and its Dimer Impurity

Terazosin is a selective alpha-1 adrenergic antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The synthesis of Terazosin typically involves the reaction of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(tetrahydro-2-furoyl)piperazine (B48511). During this key synthetic step, the formation of several impurities can occur, with the dimer being a significant process-related impurity.

The Terazosin dimer impurity, also known as Terazosin Related Compound C or Impurity E, is chemically designated as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. Its structure is characterized by two 4-amino-6,7-dimethoxyquinazoline moieties linked by a central piperazine (B1678402) ring. The presence of this impurity needs to be carefully controlled to meet the stringent requirements of regulatory authorities.

Formation Mechanism of the Terazosin Dimer Impurity

The formation of the Terazosin dimer impurity is a result of a competitive N-substitution reaction that occurs during the synthesis of Terazosin. The primary reaction for the formation of Terazosin is a nucleophilic aromatic substitution (SNAr) where the secondary amine of 1-(tetrahydro-2-furoyl)piperazine attacks the C2 position of 2-chloro-4-amino-6,7-dimethoxyquinazoline, displacing the chloride ion.

However, a competing reaction pathway leads to the formation of the dimer impurity. This occurs when a molecule of 2-chloro-4-amino-6,7-dimethoxyquinazoline reacts with the unacylated piperazine, or a piperazine moiety from which the furoyl group has been cleaved, followed by a second reaction with another molecule of the chloroquinazoline. The likely precursor to the dimer is the intermediate 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, which can be formed in situ. This intermediate, having a free secondary amine on the piperazine ring, can then react with a second molecule of 2-chloro-4-amino-6,7-dimethoxyquinazoline to form the dimer.

The proposed reaction pathways are illustrated in the diagram below.

G cluster_main_reaction Terazosin Synthesis cluster_dimer_formation Dimer Impurity Formation 2-chloro-4-amino-6,7-dimethoxyquinazoline 2-chloro-4-amino-6,7-dimethoxyquinazoline Terazosin Terazosin 2-chloro-4-amino-6,7-dimethoxyquinazoline->Terazosin + 1-(tetrahydro-2-furoyl)piperazine Intermediate 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine 2-chloro-4-amino-6,7-dimethoxyquinazoline->Intermediate Side Reaction 1-(tetrahydro-2-furoyl)piperazine 1-(tetrahydro-2-furoyl)piperazine 2-chloro-4-amino-6,7-dimethoxyquinazoline_2 2-chloro-4-amino-6,7-dimethoxyquinazoline 2-chloro-4-amino-6,7-dimethoxyquinazoline_2->Intermediate + Piperazine Piperazine_Source Piperazine or 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine Dimer_Impurity Terazosin Dimer Impurity Intermediate->Dimer_Impurity + 2-chloro-4-amino-6,7-dimethoxyquinazoline

Caption: Proposed reaction pathways for the formation of Terazosin and its dimer impurity.

Factors Influencing Dimer Formation

The yield of the Terazosin dimer impurity is highly dependent on the reaction conditions. Careful control of these parameters is essential to minimize its formation.

Stoichiometry of Reactants

The molar ratio of the reactants, 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(tetrahydro-2-furoyl)piperazine, is a critical factor. An excess of the chloroquinazoline reactant can increase the likelihood of the dimerization side reaction. Conversely, using a slight excess of the piperazine derivative can help to drive the main reaction towards the formation of Terazosin and suppress the formation of the dimer.

Reaction Temperature

Higher reaction temperatures can accelerate both the desired reaction and the formation of the dimer impurity. However, the activation energy for the dimerization may be different from that of the main reaction. Therefore, temperature profiling studies are necessary to identify an optimal temperature range that favors the formation of Terazosin while minimizing the dimer.

Reaction Solvent

The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rates. Polar aprotic solvents are often employed for SNAr reactions. The polarity and proticity of the solvent can affect the stability of the charged intermediates in both reaction pathways, thereby influencing the relative rates of Terazosin and dimer formation.

Presence and Nature of a Base

The synthesis of Terazosin is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The type and strength of the base can impact the reaction kinetics and the impurity profile. A strong, non-nucleophilic base is generally preferred to prevent side reactions.

Presence of Unacylated Piperazine

The presence of unacylated piperazine in the 1-(tetrahydro-2-furoyl)piperazine starting material can be a direct precursor to the formation of the dimer impurity. Therefore, the purity of the piperazine derivative is a critical quality attribute of the starting material.

Quantitative Data on Impurity Formation

While specific quantitative data on the impact of each process parameter on dimer formation is often proprietary and not extensively published in peer-reviewed literature, general trends can be inferred from process patents and related studies on quinazoline (B50416) chemistry. The following table summarizes the expected impact of various process parameters on the formation of the Terazosin dimer impurity.

Process ParameterConditionExpected Impact on Dimer FormationRationale
Stoichiometry Excess 2-chloro-4-amino-6,7-dimethoxyquinazolineIncreaseHigher probability of reaction with the piperazine intermediate.
Excess 1-(tetrahydro-2-furoyl)piperazineDecreaseFavors the primary reaction pathway to form Terazosin.
Temperature HighIncreaseMay accelerate the dimerization reaction rate.
LowDecreaseMay slow down both reactions, but potentially favors selectivity.
Solvent High PolarityVariableCan influence the stability of charged intermediates in both pathways.
Base Strong, non-nucleophilicDecreaseEfficiently neutralizes HCl, preventing side reactions.
Starting Material Purity High unacylated piperazine contentIncreaseDirect precursor for the dimer impurity.

Experimental Protocols

Synthesis of Terazosin

A general procedure for the synthesis of Terazosin involves the following steps:

  • Charge a suitable reactor with 2-chloro-4-amino-6,7-dimethoxyquinazoline and a polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).

  • Add 1-(tetrahydro-2-furoyl)piperazine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique like HPLC.

  • Upon completion, cool the reaction mixture and isolate the crude Terazosin product by precipitation and filtration.

  • Purify the crude product by recrystallization from a suitable solvent system to remove impurities, including the dimer.

Analytical Method for Impurity Profiling

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used for the quantification of Terazosin and its impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Terazosin and the dimer impurity have significant absorbance (e.g., 254 nm).

  • Quantification: The amount of the dimer impurity is determined by comparing its peak area to that of a qualified reference standard.

G cluster_workflow Analytical Workflow for Impurity Profiling Sample_Preparation Sample Preparation (Dissolution in Mobile Phase) HPLC_Injection HPLC Injection Sample_Preparation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 254 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) UV_Detection->Data_Analysis Impurity_Quantification Impurity Quantification (Comparison to Reference Standard) Data_Analysis->Impurity_Quantification

Caption: A typical experimental workflow for the analysis of Terazosin impurities by HPLC.

Conclusion

The formation of the Terazosin dimer impurity is a critical aspect to consider during the process development and manufacturing of Terazosin. It arises from a competitive N-substitution reaction that is influenced by several process parameters, including the stoichiometry of reactants, reaction temperature, solvent, and the purity of starting materials. A thorough understanding of these factors, coupled with robust analytical monitoring, allows for the development of a well-controlled synthetic process that consistently produces high-purity Terazosin, ensuring the safety and efficacy of the final drug product. Further mechanistic studies employing kinetic modeling could provide a more in-depth understanding of the reaction dynamics and aid in the optimization of the manufacturing process.

An In-depth Technical Guide to the Physicochemical Properties of Terazosin Dimer Impurity Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Terazosin (B121538) dimer impurity dihydrochloride (B599025), a process-related impurity of the alpha-1 adrenergic blocker, Terazosin. Due to the limited availability of public data on this specific impurity, this document compiles available information and presents inferred methodologies for its synthesis and characterization based on established protocols for Terazosin and its other related substances. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of Terazosin.

Introduction

Terazosin is a quinazoline (B50416) derivative widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[3] One such process-related impurity is the Terazosin dimer, chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, which is typically found as its dihydrochloride salt. This guide focuses on the physicochemical properties and analytical methodologies related to this specific impurity.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Terazosin dimer impurity dihydrochloride are not extensively available in the public domain. The following tables summarize the available information, including predicted values and data for the parent compound, Terazosin hydrochloride, for comparative purposes.

Table 1: General and Predicted Physicochemical Properties
PropertyValueSource
Chemical Name 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride
Synonyms Terazosin Related Compound C, this compound
CAS Number 1486464-41-8[4][5]
Molecular Formula C₂₄H₂₈N₈O₄·2HCl[5]
Molecular Weight 565.45 g/mol [4][5]
Topological Polar Surface Area (TPSA) 147 Ų[4]
Predicted logP 2.942[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 12[4]
Rotatable Bonds 6[4]
Table 2: Comparative Physicochemical Data (Terazosin HCl Dihydrate)
PropertyValueSource
Melting Point 271-274°C[6]
Solubility Water (<1 mg/mL), DMSO (25 mg/mL), Ethanol (<1 mg/mL), Methanol[6]
Appearance White to off-white powder[6]

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and characterization of this compound, based on established methods for Terazosin and its related compounds.

Proposed Synthesis of this compound

The synthesis of the dimer impurity likely occurs as a side reaction during the synthesis of Terazosin, where two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline react with one molecule of piperazine (B1678402).

Reaction:

2-(2-chloro-4-amino-6,7-dimethoxyquinazoline) + Piperazine → 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine

Materials:

  • 2-chloro-4-amino-6,7-dimethoxyquinazoline

  • Piperazine

  • High boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

  • Hydrochloric acid (for salt formation)

  • Suitable crystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline (2 moles) and piperazine (1 mole) in a high boiling point solvent.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the crude product by adding an anti-solvent (e.g., water).

  • Filter the precipitate and wash with the anti-solvent.

  • Purify the crude product by recrystallization or column chromatography.

  • Dissolve the purified base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid to form the dihydrochloride salt.

  • Isolate the precipitated this compound by filtration and dry under vacuum.

Analytical Characterization

A stability-indicating HPLC method is crucial for the detection and quantification of the dimer impurity in Terazosin.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., acetate (B1210297) buffer pH 6.0) and an organic solvent (e.g., acetonitrile).[7][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Mass spectrometry is used for the structural confirmation of the impurity.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive ESI

  • Mass Range: m/z 100-1000

  • The expected protonated molecular ion [M+H]⁺ for the free base would be at m/z 493.2.

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Signals (for the free base):

  • Singlets for the methoxy (B1213986) protons.

  • Signals for the aromatic protons on the quinazoline rings.

  • Broad signals for the amino protons.

  • Signals for the piperazine ring protons.

IR spectroscopy provides information about the functional groups present in the molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation:

  • Prepare a KBr pellet of the sample.

Expected Characteristic Absorptions:

  • N-H stretching vibrations (from the amino groups).

  • C-H stretching vibrations (aromatic and aliphatic).

  • C=N and C=C stretching vibrations (from the quinazoline rings).

  • C-O stretching vibrations (from the methoxy groups).

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance like Terazosin.

G cluster_0 Sample Analysis cluster_1 Isolation and Purification cluster_2 Structure Elucidation cluster_3 Reference Standard A Drug Substance (Terazosin) B HPLC Analysis A->B C Detection of Unknown Peak (Potential Impurity) B->C D Preparative HPLC or Column Chromatography C->D E Isolated Impurity D->E F Mass Spectrometry (MS) E->F G NMR Spectroscopy (1H, 13C, etc.) E->G H FTIR Spectroscopy E->H I Structure Confirmation F->I G->I H->I J Synthesis of Reference Standard I->J K Characterization and Purity Assessment J->K L Qualified Reference Standard K->L

Caption: Workflow for Impurity Identification and Characterization.

Proposed Synthesis Workflow

This diagram outlines the proposed synthetic route for the this compound.

G A 2-chloro-4-amino- 6,7-dimethoxyquinazoline C Condensation Reaction A->C B Piperazine B->C D 1,4-Bis(4-amino-6,7-dimethoxy- 2-quinazolinyl)piperazine (Base) C->D E Purification D->E F Salt Formation (with HCl) E->F G Terazosin Dimer Impurity Dihydrochloride F->G

Caption: Proposed Synthesis Workflow for Terazosin Dimer Impurity.

Signaling Pathway of Terazosin

The dimer impurity's biological activity is not documented, but it is crucial to understand the mechanism of the parent drug, Terazosin. Terazosin is a selective alpha-1 adrenergic receptor antagonist.

G A Norepinephrine B Alpha-1 Adrenergic Receptor (in smooth muscle) A->B C Activation of Gq protein B->C D Activation of Phospholipase C C->D E Increase in IP3 and DAG D->E F Increase in intracellular Ca2+ E->F G Smooth Muscle Contraction F->G H Terazosin H->B Antagonism

Caption: Simplified Signaling Pathway of Terazosin's Antagonism.

Conclusion

While specific experimental data for this compound remains scarce in publicly accessible literature, this guide provides a foundational understanding of its identity and likely physicochemical characteristics. The proposed synthetic and analytical protocols, derived from established methods for Terazosin and its analogues, offer a practical starting point for researchers and quality control professionals. Further investigation is warranted to fully characterize this impurity and understand its potential biological impact, thereby ensuring the continued safety and quality of Terazosin-containing pharmaceutical products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process-related impurities of Terazosin, a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the structures, synthesis, and analytical methodologies for the identification and quantification of known Terazosin impurities, in line with pharmacopeial standards.

Introduction to Terazosin and its Impurity Profile

Terazosin, chemically known as 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine, is a synthetic quinazoline (B50416) derivative. The manufacturing process of Terazosin, like any multi-step chemical synthesis, can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final API. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established limits for these impurities to ensure the safety and quality of the drug product.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, are essential for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.[1]

Profile of Key Process-Related Impurities and Degradation Products

Several process-related impurities and degradation products of Terazosin have been identified and are monitored during its manufacturing and stability studies. The structures and origins of the most significant impurities are detailed below.

Terazosin Related Compound A (USP) / Impurity C (Ph. Eur.)
  • Chemical Name: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[2]

  • Structure:

    • (Image of the chemical structure of Terazosin Related Compound A)

  • Origin: This impurity is a key intermediate in the synthesis of Terazosin. It can also be formed as a degradation product through the hydrolysis of the amide bond of Terazosin.[3]

Terazosin Related Compound B (USP) / Impurity B (Ph. Eur.)
  • Chemical Name: 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine.[4]

  • Structure:

    • (Image of the chemical structure of Terazosin Related Compound B)

  • Origin: This impurity can be formed through a diazo reaction followed by hydrolysis of Terazosin hydrochloride.[3]

Terazosin Related Compound C (USP) / Impurity E (Ph. Eur.)
  • Chemical Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[5]

  • Structure:

    • (Image of the chemical structure of Terazosin Related Compound C)

  • Origin: This dimeric impurity is synthesized through an N-substitution reaction from 2-chloro-4-amino-6,7-dimethoxy quinazoline.[3]

Other Process-Related Impurities

The European Pharmacopoeia lists several other specified impurities for Terazosin, including impurities J, K, L, M, N, and O.[6][7]

Quantitative Data Summary

The acceptance criteria for key Terazosin impurities as specified by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are summarized in the table below.

Impurity NameUSP DesignationPh. Eur. DesignationUSP LimitPh. Eur. Limit
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazineTerazosin Related Compound AImpurity C≤ 0.3%≤ 0.5%
1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazineTerazosin Related Compound BImpurity B-≤ 0.1%
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazineTerazosin Related Compound CImpurity E≤ 0.4%≤ 0.5%
Any other individual impurity--≤ 0.1%-
Total Impurities--≤ 0.6%≤ 0.5%

Note: Limits are subject to change and the current official pharmacopeial monographs should be consulted for the most up-to-date information.[6][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key impurities and for conducting forced degradation studies on Terazosin.

Synthesis of Terazosin Impurities

4.1.1. Synthesis of Terazosin Related Compound A (Impurity C)

This procedure outlines the synthesis of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine from 2-chloro-6,7-dimethoxyquinazoline-4-amine and piperazine (B1678402).

  • Materials: 2-chloro-6,7-dimethoxyquinazoline-4-amine, piperazine, isoamyl alcohol.

  • Procedure:

    • A mixture of 2-chloro-6,7-dimethoxyquinazoline-4-amine and an excess of piperazine is refluxed in isoamyl alcohol.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is purified by column chromatography to yield pure 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.

4.1.2. Synthesis of Terazosin Related Compound B (Impurity B)

This procedure describes the formation of Impurity B via a diazo reaction followed by hydrolysis of Terazosin.

  • Materials: Terazosin hydrochloride, sodium nitrite (B80452), hydrochloric acid.

  • Procedure:

    • Terazosin hydrochloride is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.

    • A solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt.

    • The reaction mixture is then warmed to facilitate the hydrolysis of the diazonium salt.

    • The resulting product, 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine, is isolated and purified.[3]

4.1.3. Synthesis of Terazosin Related Compound C (Impurity E)

This protocol details the synthesis of the dimeric impurity, 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.

  • Materials: 2-chloro-4-amino-6,7-dimethoxy quinazoline, piperazine.

  • Procedure:

    • A reaction mixture of 2-chloro-4-amino-6,7-dimethoxy quinazoline and piperazine (in a 2:1 molar ratio) is heated in a suitable solvent.

    • The reaction is monitored for the formation of the dimeric product.

    • After completion, the product is isolated by filtration and purified by recrystallization.[3]

Forced Degradation Studies Protocol

Forced degradation studies are conducted to assess the stability of Terazosin under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[9]

4.2.1. Acid Hydrolysis

  • Procedure: A solution of Terazosin in 0.1 N HCl is refluxed at 80°C for a specified period (e.g., 2-8 hours). The solution is then neutralized and analyzed by a stability-indicating HPLC method.

4.2.2. Alkaline Hydrolysis

  • Procedure: A solution of Terazosin in 0.1 N NaOH is refluxed at 80°C for a specified period (e.g., 2-8 hours). The solution is then neutralized and analyzed. A major degradation product under both acidic and alkaline conditions is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.

4.2.3. Oxidative Degradation

  • Procedure: Terazosin solution is treated with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures for a defined period (e.g., 24 hours). The resulting solution is then analyzed.

4.2.4. Thermal Degradation

  • Procedure: Solid Terazosin is exposed to dry heat (e.g., 60-80°C) for a specified duration (e.g., 24-72 hours) in a temperature-controlled oven. The sample is then dissolved in a suitable solvent and analyzed.

4.2.5. Photolytic Degradation

  • Procedure: A solution of Terazosin is exposed to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample is kept in the dark under the same conditions. Both samples are then analyzed to assess the extent of photodegradation.

Visualizations

Synthetic Pathway and Impurity Formation

The following diagram illustrates the general synthetic pathway of Terazosin and indicates the points at which key process-related impurities are formed.

Terazosin_Synthesis_and_Impurities cluster_reactants Starting Materials cluster_synthesis Terazosin Synthesis cluster_impurities Impurity Formation 2-Chloro-4-amino-6,7-dimethoxyquinazoline 2-Chloro-4-amino-6,7-dimethoxyquinazoline Terazosin Terazosin 2-Chloro-4-amino-6,7-dimethoxyquinazoline->Terazosin Condensation Impurity_A Impurity A / C (Intermediate/Degradant) 2-Chloro-4-amino-6,7-dimethoxyquinazoline->Impurity_A Reaction with Piperazine Impurity_E Impurity E / C (Dimerization) 2-Chloro-4-amino-6,7-dimethoxyquinazoline->Impurity_E Self-condensation with Piperazine 1-(Tetrahydro-2-furoyl)piperazine 1-(Tetrahydro-2-furoyl)piperazine 1-(Tetrahydro-2-furoyl)piperazine->Terazosin Condensation Piperazine Piperazine Piperazine->Impurity_A Terazosin->Impurity_A Hydrolysis Impurity_B Impurity B (Degradant) Terazosin->Impurity_B Diazo reaction & Hydrolysis

Caption: Synthetic pathway of Terazosin and formation of key impurities.

Experimental Workflow for Impurity Profiling

The logical workflow for the identification and quantification of Terazosin impurities is depicted below.

Impurity_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis & Reporting Drug_Substance Terazosin API / Drug Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Sample_Solution Preparation of Sample Solution Forced_Degradation->Sample_Solution HPLC_Method Stability-Indicating HPLC Method Sample_Solution->HPLC_Method Method_Validation Method Validation (ICH Q2) HPLC_Method->Method_Validation Peak_Identification Peak Identification (based on RRT) HPLC_Method->Peak_Identification Quantification Quantification of Impurities Peak_Identification->Quantification Reporting Reporting & Specification Check Quantification->Reporting

Caption: Workflow for Terazosin impurity profiling.

This technical guide serves as a foundational resource for professionals involved in the development, manufacturing, and quality control of Terazosin. A thorough understanding of the impurity profile is paramount for ensuring the delivery of a safe and effective pharmaceutical product to patients.

References

Spectroscopic and Analytical Characterization of Terazosin Dimer Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a known impurity of Terazosin, the Terazosin dimer. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. This document outlines the identity of the Terazosin dimer impurity, presents a template for its spectroscopic data (NMR and MS), details the experimental protocols for its characterization, and provides logical workflows for its analysis.

Identity of the Terazosin Dimer Impurity

The primary dimer impurity of Terazosin is chemically identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597) . It is also recognized by several other names including Terazosin Related Compound C and Terazosin Impurity E . This impurity can arise during the synthesis of Terazosin or as a degradation product.

Chemical Structure:

  • Molecular Formula (Free Base): C₂₄H₂₈N₈O₄

  • Molecular Weight (Free Base): 492.53 g/mol

  • Molecular Formula (Dihydrochloride Salt): C₂₄H₃₀Cl₂N₈O₄

  • Molecular Weight (Dihydrochloride Salt): 565.45 g/mol

  • CAS Number (Free Base): 102839-00-9[1][2][3][4][5][]

  • CAS Number (Dihydrochloride Salt): 1486464-41-8[7][8]

Spectroscopic Data Presentation

While specific, publicly available, and fully assigned experimental spectra for the Terazosin dimer impurity are limited, this section provides structured tables with expected chemical shifts and mass-to-charge ratios based on the known chemical structure. These tables serve as a reference for researchers in identifying this impurity.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with a soft ionization technique such as electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of the Terazosin dimer impurity.

Analysis Expected Value Description
Molecular Ion (M) 492.2233Calculated exact mass of the free base (C₂₄H₂₈N₈O₄).
[M+H]⁺ 493.2310Expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-MS.
[M+2H]²⁺ 247.1191Expected mass-to-charge ratio for the doubly protonated molecule.

Note: The observed m/z values in an experimental setting may vary slightly depending on the instrumentation and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is essential for the structural elucidation of impurities. The following tables present the expected ¹H and ¹³C NMR chemical shifts for the Terazosin dimer impurity, based on its symmetrical structure. The spectra would likely be acquired in a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Data (Expected Chemical Shifts)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.50s2HAr-H (H-5)
~7.10br s4H-NH₂
~6.80s2HAr-H (H-8)
~3.85s12H4 x -OCH₃
~3.70s8HPiperazine-H

s = singlet, br s = broad singlet

Table 2: ¹³C NMR Data (Expected Chemical Shifts)

Chemical Shift (δ, ppm) Assignment
~162.0C-4
~159.0C-2
~155.0C-7
~149.0C-6
~145.0C-8a
~106.0C-4a
~104.0C-5
~98.0C-8
~56.0-OCH₃
~44.0Piperazine-C

Experimental Protocols

Detailed methodologies are crucial for the reliable identification and quantification of impurities. The following sections describe standard protocols for the analysis of the Terazosin dimer impurity.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight of the Terazosin dimer impurity.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Sample Preparation: Prepare a dilute solution of the sample containing the suspected impurity in a suitable solvent mixture, such as acetonitrile (B52724) and water with 0.1% formic acid.

  • Chromatographic Separation (Optional but Recommended):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation data for further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the chemical structure of the Terazosin dimer impurity.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isolated impurity or a reference standard.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Referencing: Calibrate the chemical shift to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: A sufficient number of scans to obtain a good signal-to-noise ratio (may require several hours).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of the Terazosin dimer impurity.

Workflow for Synthesis and Isolation of Terazosin Dimer Impurity cluster_synthesis Synthesis cluster_purification Purification 2_chloro_quinazoline 2-Chloro-4-amino-6,7- dimethoxyquinazoline reaction N-Substitution Reaction 2_chloro_quinazoline->reaction piperazine Piperazine piperazine->reaction dimer_crude Crude Terazosin Dimer reaction->dimer_crude purification Column Chromatography dimer_crude->purification dimer_pure Pure Terazosin Dimer purification->dimer_pure

Caption: Proposed workflow for the synthesis and isolation of the Terazosin dimer impurity.

Analytical Workflow for Terazosin Dimer Impurity Characterization sample Isolated Impurity or Reference Standard lc_ms LC-MS Analysis sample->lc_ms nmr NMR Spectroscopy sample->nmr data_analysis Spectroscopic Data Analysis and Comparison lc_ms->data_analysis nmr->data_analysis identification Structural Confirmation of Terazosin Dimer Impurity data_analysis->identification

References

Unveiling Potential Process Impurities in Terazosin Manufacturing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential process-related impurities in the manufacturing of Terazosin (B121538), a selective alpha-1 adrenergic blocker widely used in the treatment of hypertension and benign prostatic hyperplasia. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the synthetic pathway of Terazosin, identifies potential impurities, details analytical methodologies for their detection, and provides insights into their formation.

Terazosin Synthesis and Potential Process-Related Impurities

The most common synthetic route to Terazosin hydrochloride involves the condensation of 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine.[1][2] The reaction is typically carried out in a polar organic solvent.[1] Impurities can arise from starting materials, intermediates, by-products of the main reaction, and subsequent degradation.

Diagram of Terazosin Synthesis Pathway

Terazosin Synthesis 2-chloro-4-amino-6,7-dimethoxyquinazoline 2-chloro-4-amino-6,7-dimethoxyquinazoline Terazosin Terazosin 2-chloro-4-amino-6,7-dimethoxyquinazoline->Terazosin Condensation 1-(2-tetrahydrofuroyl)piperazine 1-(2-tetrahydrofuroyl)piperazine 1-(2-tetrahydrofuroyl)piperazine->Terazosin Condensation

Caption: Synthetic pathway of Terazosin.

Starting Material and Intermediate-Related Impurities

Impurities can be present in the starting materials or formed during the synthesis of key intermediates.

  • Terazosin Related Compound A (1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride): This is a key intermediate in the synthesis of Terazosin.[3][4] Its presence in the final product indicates an incomplete reaction or inadequate purification.

  • Unreacted Starting Materials: Residual amounts of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 1-(2-tetrahydrofuroyl)piperazine can be carried through the process.

By-product-Related Impurities

Side reactions during the main condensation step can lead to the formation of by-products.

  • Terazosin Related Compound C (1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride): This impurity can form when two molecules of the quinazoline (B50416) starting material react with one molecule of piperazine (B1678402) (if piperazine is present as an impurity in the starting material or formed in situ).[5]

Degradation-Related Impurities

Terazosin is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[6] Forced degradation studies are essential to identify potential degradants that may form during manufacturing, storage, or administration.[6]

Diagram of Terazosin Degradation Pathways

Terazosin Degradation Terazosin Terazosin Hydrolysis Hydrolysis Terazosin->Hydrolysis Oxidation Oxidation Terazosin->Oxidation Photolysis Photolysis Terazosin->Photolysis Degradation_Product_1 2-piperazinyl-6,7- dimethoxy-4-aminoquinazoline Hydrolysis->Degradation_Product_1 Acidic/Alkaline conditions Degradation_Product_2 Impurity B (1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4- [(tetrahydrofuranyl)carbonyl]piperazine) Oxidation->Degradation_Product_2 Other_Oxidative_Degradants Other Oxidative Degradants Oxidation->Other_Oxidative_Degradants

Caption: Major degradation pathways of Terazosin.

Hydrolytic Degradation
  • 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline: This is a major degradation product formed under both acidic and alkaline conditions due to the hydrolysis of the amide bond.[6]

Oxidative Degradation
  • Impurity B (1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine): This impurity can be formed under oxidative stress.[5]

  • Numerous other degradation products can be formed under oxidative stress, with as many as 15 identified in some studies.[6]

Summary of Potential Impurities

The following table summarizes the key potential impurities in Terazosin manufacturing.

Impurity Name Type Origin
Terazosin Related Compound AProcess-related (Intermediate)Incomplete reaction
Terazosin Related Compound CProcess-related (By-product)Side reaction with piperazine
Impurity BDegradationOxidation
2-piperazinyl-6,7-dimethoxy-4-aminoquinazolineDegradationHydrolysis (acidic/alkaline)
1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dioneProcess-relatedNewly identified impurity[6]
Terazosin EP Impurity EProcess-related (By-product)Similar to Related Compound C[6]

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Terazosin and its impurities.[7]

Experimental Protocol: Reversed-Phase HPLC Method

This protocol is a general guideline and may require optimization for specific applications.

Chromatographic Conditions:

Parameter Method 1 Method 2
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeAgilent Zorbax C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Acetic Acid:Diethylamine (65:35:1:0.2)Acetate buffer (pH 6.0):Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/minNot specified
Detection UV at 254 nmNot specified
Injection Volume 20 µLNot specified
Column Temperature AmbientNot specified

System Suitability:

  • Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.

  • Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.

Sample Preparation:

  • Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • For tablet formulations, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a specific amount of Terazosin to a volumetric flask.

  • Add a suitable solvent (e.g., methanol), sonicate to dissolve, and then dilute to volume.

  • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Diagram of a Typical Impurity Profiling Workflow

Impurity Profiling Workflow Sample_Preparation Sample Preparation (API or Formulation) HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Peak_Detection Peak Detection and Integration HPLC_Analysis->Peak_Detection Impurity_Identification Impurity Identification (based on RRT and standards) Peak_Detection->Impurity_Identification Quantification Quantification of Impurities Impurity_Identification->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: General workflow for Terazosin impurity profiling.

Signaling Pathway of Terazosin

Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[8][9] By blocking these receptors in the smooth muscle of blood vessels and the prostate, it leads to vasodilation and relaxation of the prostate and bladder neck, respectively.[10] This action results in lowered blood pressure and improved urinary flow in patients with benign prostatic hyperplasia.[10]

Diagram of Terazosin's Mechanism of Action

Terazosin Signaling Pathway cluster_effect Effect of Terazosin Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Smooth_Muscle_Contraction Smooth Muscle Contraction Alpha1_Receptor->Smooth_Muscle_Contraction Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Vasoconstriction Vasoconstriction (Increased Blood Pressure) Smooth_Muscle_Contraction->Vasoconstriction Prostate_Contraction Prostate/Bladder Neck Contraction (Urinary Obstruction) Smooth_Muscle_Contraction->Prostate_Contraction Vasodilation Vasodilation (Decreased Blood Pressure) Smooth_Muscle_Relaxation->Vasodilation Prostate_Relaxation Prostate/Bladder Neck Relaxation (Improved Urinary Flow) Smooth_Muscle_Relaxation->Prostate_Relaxation

Caption: Simplified signaling pathway of Terazosin.

Conclusion

The identification and control of process-related impurities in Terazosin manufacturing are paramount for ensuring drug quality and patient safety. This guide has provided a detailed overview of the potential impurities arising from the synthetic process and degradation pathways. The implementation of robust analytical methods, such as the HPLC protocols described, is essential for the routine monitoring and control of these impurities. A thorough understanding of the Terazosin synthesis, degradation pathways, and analytical methodologies will enable researchers and drug development professionals to produce a safe and effective pharmaceutical product.

References

The Unseen Duplicates: An In-depth Technical Guide to the Origin of Dimers in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of dimers, molecular entities comprised of two identical or similar monomer units, represents a critical quality attribute for active pharmaceutical ingredients (APIs). These impurities can arise during synthesis, purification, formulation, and storage, potentially impacting the safety, efficacy, and stability of the final drug product. This technical guide provides a comprehensive overview of the origins of dimers in APIs, detailing their formation mechanisms, analytical characterization, and the experimental protocols necessary for their identification and quantification.

Understanding Dimerization: Formation and Classification

Dimerization is the process by which two molecules of a substance combine to form a single, larger entity. In the context of APIs, these dimers can be broadly classified into two main categories:

  • Covalent Dimers: These are formed through the creation of strong, irreversible covalent bonds between two API molecules. Common examples include the formation of disulfide bonds in protein-based APIs or the products of condensation reactions in small molecules.

  • Non-covalent Dimers: These are formed through weaker, reversible intermolecular forces such as hydrogen bonds, van der Waals forces, or electrostatic interactions. While individually weaker than covalent bonds, the cumulative effect of multiple non-covalent interactions can lead to the formation of stable dimeric species.

Dimers can be further classified based on the constituent monomers:

  • Homodimers: Composed of two identical API molecules.

  • Heterodimers: Composed of two different molecules, for instance, an API molecule and one of its degradation products.

The propensity of an API to form dimers is influenced by its chemical structure, the manufacturing process, and the storage conditions. Factors such as heat, pH, light, and the presence of oxidizing agents can all promote dimerization.

Mechanisms of Dimer Formation

The formation of dimers in APIs can be triggered by a variety of stress factors. Understanding these mechanisms is crucial for developing robust manufacturing processes and stable formulations.

Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade an API under accelerated conditions to identify potential degradation products, including dimers. These studies provide insights into the intrinsic stability of the drug molecule and help in the development of stability-indicating analytical methods. The most common stress conditions employed are:

  • Hydrolysis (Acidic and Basic): Many APIs are susceptible to hydrolysis, especially those containing ester or amide functional groups. The initial hydrolysis product can then react with an intact API molecule to form a dimer. For example, the β-lactam ring of piperacillin (B28561) can hydrolyze to form piperacilloic acid, which subsequently reacts with another piperacillin molecule to form a penicilloic acid-piperacillin dimer[1].

  • Oxidation: Exposure to oxidizing agents can lead to the formation of reactive intermediates that can then dimerize. This is a common degradation pathway for APIs with electron-rich functional groups.

  • Thermal Stress: Elevated temperatures can provide the necessary activation energy for dimerization reactions to occur. For monoclonal antibodies (mAbs), thermal stress has been shown to induce the formation of both covalent and non-covalent dimers, which can act as nuclei for further aggregation[2][3].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to dimer formation. A classic example is the formation of pyrimidine (B1678525) dimers in DNA upon exposure to UV light.

Solid-State Dimerization

Dimerization can also occur in the solid state, influenced by the crystal packing of the API. In some crystalline forms, API molecules are oriented in close proximity, facilitating solid-state reactions upon exposure to heat or light. For instance, certain arylmaleic acid imides have been shown to undergo [4+2] dimerization on solid media[4]. The formation of dimers in the solid state can impact the physical and chemical stability of the drug product.

Quantitative Analysis of Dimer Formation

The following tables summarize quantitative data from forced degradation studies on various APIs, illustrating the extent of dimer formation under different stress conditions.

Table 1: Quantitative Analysis of Pramipexole Degradation [5][6]

Stress ConditionReagent/MethodDurationTemperature% Degradation of Pramipexole% Dimer Formation (if specified)
Acid Hydrolysis3 M HCl48 hours80°CSignificantNot specified
Acid Hydrolysis0.1 M HCl6 hours80°C15.2%Not specified
Base Hydrolysis2 M NaOH24 hours80°CSignificantNot specified
Base Hydrolysis0.1 M NaOH2 hours80°C12.8%Not specified
Oxidative Degradation30% H₂O₂4 hoursRoom Temp25.4%Not specified
Thermal DegradationSolid state48 hours100°C8.5%Not specified
Photolytic DegradationUV light (254 nm & 366 nm)48 hoursRoom Temp10.1%Not specified

Table 2: Dimer Formation in a Monoclonal Antibody (mAb1) under Thermal Stress [3]

Stress ConditionPurity of Isolated Dimers
Unstressed (Native Dimers)87%
1 month at 37°C89%
1 month at 50°C71%

Experimental Protocols

Detailed methodologies are essential for the reproducible identification and quantification of dimers. The following sections provide protocols for key experiments.

Forced Degradation Studies

A general workflow for conducting forced degradation studies is outlined below. The target degradation is typically between 5-20% to ensure that the degradation products are detectable without completely degrading the API[7][8][9].

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Characterization (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Identification Identification and Quantification of Dimers Analysis->Identification Piperacillin_Dimer_Formation Piperacillin1 Piperacillin (Molecule 1) Hydrolysis Hydrolysis of β-lactam ring Piperacillin1->Hydrolysis Piperacilloic_Acid Piperacilloic Acid Hydrolysis->Piperacilloic_Acid Reaction Reaction Piperacilloic_Acid->Reaction Piperacillin2 Piperacillin (Molecule 2) Piperacillin2->Reaction Dimer Penicilloic Acid-Piperacillin Dimer Reaction->Dimer

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of Terazosin, a selective alpha-1 adrenergic receptor antagonist. It delves into its core mechanism of action, pharmacokinetic profile, clinical efficacy, and the landscape of its related substances. Detailed experimental methodologies and visualized signaling pathways are presented to support advanced research and drug development efforts.

Core Mechanism of Action

Terazosin's primary therapeutic effects in treating benign prostatic hyperplasia (BPH) and hypertension stem from its competitive antagonism of alpha-1 adrenergic receptors.[1][2] By blocking these receptors in the smooth muscle of the prostate, bladder neck, and blood vessels, it induces muscle relaxation and vasodilation.[1][3]

1.1 Alpha-1 Adrenergic Blockade Signaling Pathway Activation of the alpha-1 adrenergic receptor by catecholamines like norepinephrine (B1679862) initiates a Gq protein-coupled signaling cascade. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade culminates in smooth muscle contraction. Terazosin inhibits this entire pathway by blocking the initial receptor activation.[1]

cluster_receptor Cell Membrane cluster_cytosol Cytosol NOREPI Norepinephrine A1AR Alpha-1 Adrenergic Receptor (GPCR) NOREPI->A1AR Activates TERA Terazosin TERA->A1AR Blocks Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca SMC Smooth Muscle Contraction Ca->SMC Leads to PKC->SMC Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway and its inhibition by Terazosin.

1.2 Non-Adrenergic Mechanisms Beyond its primary function, research has uncovered additional mechanisms of action for Terazosin:

  • Induction of Apoptosis: Terazosin, and other quinazoline-based antagonists, can induce apoptosis in prostate smooth muscle cells.[4] This effect appears to be independent of alpha-1 receptor blockade and may be linked to the quinazoline (B50416) structure itself, potentially involving the transforming growth factor-beta (TGF-β) signaling pathway.[4][5]

  • PGK1 Activation: Recent studies have identified phosphoglycerate kinase 1 (PGK1), the first ATP-producing enzyme in glycolysis, as a target of Terazosin.[6] By activating PGK1, Terazosin can enhance energy metabolism, a mechanism being explored for its neuroprotective potential in conditions like Parkinson's disease.[6][7]

  • Anti-inflammatory Effects: Evidence suggests Terazosin can exhibit anti-inflammatory properties by downregulating the NF-κB-GSDMD signaling pathway.[8]

cluster_apoptosis Apoptosis Induction cluster_metabolism Energy Metabolism cluster_inflammation Anti-Inflammatory TERA Terazosin TGFB TGF-β Pathway Modulation TERA->TGFB PGK1 PGK1 Activation TERA->PGK1 NfKB ↓ NF-κB-GSDMD Pathway TERA->NfKB APOP Prostate Cell Apoptosis TGFB->APOP ATP ↑ Glycolysis & ATP Production PGK1->ATP INFL ↓ Inflammation NfKB->INFL cluster_prep Sample Preparation cluster_dev Method Development & Optimization cluster_val Validation & Implementation SAMPLE Prepare Sample: Terazosin API spiked with all known impurities at limit levels SCREEN Column & Mobile Phase Screening (e.g., RP C18) (Mobile Phase: ACN/MeOH/Acidified Water) SAMPLE->SCREEN MODEL Computer-Assisted Modeling (e.g., DryLab) to predict optimal gradient, temperature, pH SCREEN->MODEL Initial Data OPTIMIZE Experimental Verification of predicted optimal conditions MODEL->OPTIMIZE Predicted Method ROBUST Robustness Testing (Vary flow rate, temp, pH, organic modifier ratio) OPTIMIZE->ROBUST Optimized Method VALIDATE Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, LOD/LOQ ROBUST->VALIDATE DEPLOY Implementation for Routine QC Testing VALIDATE->DEPLOY

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Determination of Terazosin Dimer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective alpha-1 adrenergic blocker widely used in the treatment of benign prostatic hyperplasia and hypertension. During the synthesis of Terazosin or upon its degradation, various impurities can be formed. One critical process-related impurity is the Terazosin dimer, chemically known as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[1] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method for the identification and quantification of the Terazosin dimer is essential for quality control in drug manufacturing.

This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the Terazosin dimer impurity from the active pharmaceutical ingredient (API). The method is based on established pharmacopeial procedures and scientific literature, ensuring its suitability for routine analysis in a quality control environment.[1][2][3]

Relationship between Terazosin and its Dimer

The Terazosin dimer is a process-related impurity, meaning it is typically formed during the synthesis of Terazosin. It consists of two Terazosin precursor molecules linked by a piperazine (B1678402) ring.

cluster_synthesis Terazosin Synthesis Reactants Synthesis Reactants Terazosin Terazosin (API) Reactants->Terazosin Primary Reaction Dimer Terazosin Dimer (Impurity) Reactants->Dimer Side Reaction

Caption: Logical relationship between Terazosin and its dimer impurity.

Experimental Protocol

This section provides a detailed methodology for the determination of the Terazosin dimer impurity using HPLC.

Materials and Reagents
  • Terazosin Hydrochloride Reference Standard (RS)

  • Terazosin Dimer (Terazosin Related Compound C) Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Citrate (B86180) Dihydrate (ACS reagent grade)

  • Anhydrous Citric Acid (USP grade)

  • Water (HPLC grade or purified via a Milli-Q system)[4]

Equipment
  • HPLC system equipped with a UV detector and a data acquisition system.

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions

A typical HPLC method for the analysis of Terazosin and its related compounds is based on established pharmacopeial methods.[1]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A pH 3.2 Citrate Buffer: Dissolve 12.0 g of sodium citrate dihydrate and 28.5 g of anhydrous citric acid in 1.95 L of water. Adjust pH to 3.2 ± 0.1 with citric acid or sodium citrate, then dilute to 2.0 L with water.[4]
Mobile Phase B Acetonitrile
Gradient Program A gradient mixture of the buffered aqueous phase and an organic modifier like acetonitrile should be optimized for adequate separation.[1] A suggested starting gradient is provided below.
Flow Rate 1.2 mL/min
Detection UV at 254 nm[1][2]
Injection Volume 20 µL[1]
Column Temperature 30 °C[4]

Suggested Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
08515
255050
305050
358515
408515
Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Acetonitrile (85:15, v/v).

Standard Stock Solution: Accurately weigh about 10 mg of Terazosin Dimer RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 0.1 mg/mL.

Standard Solution: Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent. This results in a final concentration of approximately 0.001 mg/mL (1 µg/mL).

Sample Solution: Accurately weigh about 100 mg of Terazosin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This gives a concentration of approximately 1 mg/mL.

HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis of the Terazosin dimer impurity.

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases (A and B) E System Equilibration A->E B Prepare Diluent C Prepare Standard Solution (Terazosin Dimer) B->C D Prepare Sample Solution (Terazosin API) B->D F Inject Standard Solution C->F G Inject Sample Solution D->G E->F F->G H Record Chromatograms G->H I Identify and Integrate Peaks H->I J Quantify Dimer Impurity I->J

Caption: Experimental workflow for HPLC determination of Terazosin dimer.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.[1]

ParameterAcceptance Criteria
Resolution (between Terazosin and dimer)Not less than 2.0
Tailing Factor (for Terazosin peak)Not more than 2.0[1]
Relative Standard Deviation (RSD) Not more than 5.0% for replicate injections of the Standard Solution
Quantitative Data

The retention times and limits are based on typical performance and may vary depending on the specific system and conditions. The Relative Retention Time (RRT) is a critical parameter for impurity identification.[1]

AnalyteApproximate Retention Time (min)Approximate Relative Retention Time (RRT)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Terazosin 15.01.00--
Terazosin Dimer 28.5~1.90~0.1~0.3

Note: The RRT for Terazosin Related Compound C (dimer) has been reported to be approximately 2.57 under different conditions.[1] The value presented here is an estimate for the described method and should be confirmed experimentally.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of the Terazosin dimer impurity in Terazosin drug substance. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of Terazosin-containing pharmaceutical products.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Terazosin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of specified impurities in Terazosin active pharmaceutical ingredient (API) and pharmaceutical dosage forms. The method is developed to meet the stringent requirements of regulatory bodies, ensuring the quality, safety, and efficacy of Terazosin products. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data.

Introduction

Terazosin is a quinazoline (B50416) derivative and a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1] Like all pharmaceutical products, the purity of Terazosin is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for these impurities.[2][3] Therefore, a highly sensitive and specific analytical method is required for the accurate quantification of these impurities. This LC-MS/MS method offers superior selectivity and sensitivity compared to traditional HPLC-UV methods, enabling precise quantification of impurities at very low levels.

Experimental Protocols

Materials and Reagents
  • Standards: Terazosin Hydrochloride, Terazosin Related Compound A, B, C, E, and other relevant impurity reference standards.

  • Internal Standard (IS): Terazosin-d8 or another suitable stable isotope-labeled analog.[2]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and Water (ultrapure).

  • Additives: Formic acid (LC-MS grade) or Ammonium (B1175870) acetate (B1210297) (LC-MS grade).

Standard and Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a portion of the powder equivalent to a specified amount of Terazosin into a volumetric flask.

    • Add a suitable extraction solvent (e.g., methanol or mobile phase) and sonicate to dissolve.

    • Dilute to the mark with the extraction solvent.

    • Centrifuge or filter the solution to remove excipients.

    • Transfer an aliquot of the clear supernatant and dilute with the mobile phase to the final target concentration.

    • Spike with the internal standard solution to a fixed concentration.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[3]

  • Flow Rate: A typical flow rate is between 0.3 to 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

  • Injection Volume: Typically 5 to 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) will be used for quantification.

Mass Spectrometry Parameters

The mass spectrometer will be operated in positive ESI mode. The precursor and product ions for Terazosin and its impurities should be determined by infusing individual standard solutions. The fragmentation of Terazosin and its impurities, being quinazoline derivatives, typically involves the quinazoline core and the piperazine (B1678402) ring. The following table provides the molecular weights and predicted precursor ions ([M+H]+) for Terazosin and several of its known impurities.

Table 1: Molecular Weights and Predicted Precursor Ions of Terazosin and its Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
TerazosinC₁₉H₂₅N₅O₄387.44388.4
Impurity AC₁₀H₁₀ClN₃O₂239.66240.7
Impurity BC₁₉H₂₄N₄O₅388.42389.4
Impurity CC₁₄H₁₉N₅O₂289.33290.3
Impurity EC₂₄H₂₈N₈O₄492.53493.5
Impurity HC₁₈H₂₃N₅O₄373.41374.4
Impurity KC₁₉H₂₂ClN₅O₄419.86420.9
Impurity NC₉H₁₆N₂O₂184.24185.2
Terazosin-d8 (IS)C₁₉H₁₇D₈N₅O₄395.49396.5

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this LC-MS/MS method, based on typical validation results for the analysis of pharmaceutical impurities.

Table 2: Linearity and Range

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Impurity A0.05 - 5.0> 0.99
Impurity B0.05 - 5.0> 0.99
Impurity C0.05 - 5.0> 0.99
Impurity E0.05 - 5.0> 0.99

Table 3: Precision and Accuracy

AnalyteConcentration LevelPrecision (%RSD)Accuracy (%Recovery)
Impurity A LQC (0.1 µg/mL)< 15%85 - 115%
MQC (1.0 µg/mL)< 15%85 - 115%
HQC (4.0 µg/mL)< 15%85 - 115%
Impurity C LQC (0.1 µg/mL)< 15%85 - 115%
MQC (1.0 µg/mL)< 15%85 - 115%
HQC (4.0 µg/mL)< 15%85 - 115%

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Impurity A~0.015~0.05
Impurity B~0.015~0.05
Impurity C~0.015~0.05
Impurity E~0.015~0.05

Visualizations

experimental_workflow Experimental Workflow for Terazosin Impurity Quantification cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification stock_std Prepare Stock Standards (Terazosin & Impurities) work_std Prepare Working Standards stock_std->work_std lc_separation Chromatographic Separation (C18 Column, Gradient Elution) work_std->lc_separation sample_prep Prepare Tablet Sample (Weigh, Dissolve, Dilute) is_spike Spike with Internal Standard sample_prep->is_spike is_spike->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of Impurities cal_curve->quant

Caption: A diagram illustrating the experimental workflow for the quantification of Terazosin impurities.

logical_relationship Logical Relationship for Impurity Qualification and Quantification cluster_qual Qualification cluster_quant Quantification start Terazosin Sample detect_impurity Detect Impurity Peak by LC-MS/MS start->detect_impurity compare_rt Compare Retention Time with Reference Standard detect_impurity->compare_rt compare_msms Compare MS/MS Spectrum with Reference Standard detect_impurity->compare_msms identify_impurity Impurity Identified compare_rt->identify_impurity compare_msms->identify_impurity integrate_peak Integrate Peak Area (Analyte and IS) identify_impurity->integrate_peak use_cal_curve Use Calibration Curve to Calculate Concentration integrate_peak->use_cal_curve compare_limit Compare with Regulatory Limits use_cal_curve->compare_limit result Pass/Fail compare_limit->result

Caption: A diagram showing the logical steps for impurity qualification and quantification.

Conclusion

The described LC-MS/MS method provides a highly sensitive, specific, and reliable approach for the quantification of Terazosin impurities. The detailed protocol and performance characteristics demonstrate its suitability for routine quality control in the pharmaceutical industry and for ensuring compliance with regulatory standards. The use of a stable isotope-labeled internal standard and MRM data acquisition ensures the accuracy and precision of the results.

References

Application Notes and Protocols for Terazosin Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation techniques essential for the accurate analysis of impurities in Terazosin. Ensuring the quality, safety, and efficacy of Terazosin, a quinazoline (B50416) derivative used in the treatment of benign prostatic hyperplasia (BPH) and hypertension, necessitates stringent control over potential impurities arising from manufacturing processes or degradation.[1]

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for separating and quantifying Terazosin and its impurities.[1][2] The relative retention time (RRT) is a critical parameter for identifying impurities in a chromatographic run, where the retention time of the impurity is expressed relative to the retention time of the main drug peak.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods used for Terazosin impurity profiling. This data is crucial for the accurate identification and quantification of impurities in both the drug substance and final drug products.[1]

Table 1: HPLC Method Parameters and Performance

ParameterMethod 1Method 2Method 3
Column Kromasil C18 (250 x 4.6 mm, 5.0 μm)[3]Agilent Zorbax C18 (250 mm X 4.6 mm, 5μm)[3]Purospher®STAR RP-8 endcapped (5 μm). 250x4.6 mm[3]
Mobile Phase A: Acetonitrile (B52724)–diethylamine (0.05 ml), B: methanol (B129727), and C: 10 mM Ammonium acetate[3]Acetate buffer (pH 6.0) and acetonitrile (30:70 V/V)[3]pH 3.2 Citrate buffer and acetonitrile (1685:315)[3]
Detection 254 nm[3]Not SpecifiedUV@220 nm[3]
Linearity Range 2–500 μg/ml[3]50 – 250 ppm[3]Not Specified
LOD 0.065 μg/ml[3]17.774 ppm[3]Not Specified
LOQ 0.197 μg/ml[3]53.802 ppm[3]Not Specified

Table 2: HPTLC Method Parameters

ParameterValue
Mobile Phase Chloroform:Toluene:MeOH (9:1:6)[3]
Stationary Phase Not Specified
Detection Not Specified

Experimental Protocols

Protocol 1: Sample Preparation from Terazosin Tablets for HPLC Analysis

This protocol details the preparation of a sample solution from Terazosin tablets for impurity analysis by HPLC.

Materials and Reagents:

  • Terazosin tablets

  • Methanol (HPLC grade)[3]

  • Volumetric flask (10 ml)[3]

  • Sonicator[3]

  • 0.45 μm membrane filter[3]

Procedure:

  • Weigh and finely powder a minimum of 20 Terazosin tablets to ensure a representative sample.[3]

  • Accurately transfer a portion of the powder equivalent to 2 mg of Terazosin into a 10 ml volumetric flask.[3]

  • Add approximately 7 ml of methanol to the volumetric flask.[3]

  • Sonicate the flask for 15 minutes to facilitate the complete dissolution of Terazosin.[3]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.[3]

  • Filter the resulting solution through a 0.45 μm membrane filter to remove any particulate matter before injection into the HPLC system.[3]

G cluster_workflow Workflow for Tablet Sample Preparation start Start: Weigh and powder tablets transfer Transfer powder to volumetric flask start->transfer Equivalent to 2mg Terazosin add_methanol Add Methanol transfer->add_methanol sonicate Sonicate for 15 minutes add_methanol->sonicate dilute Dilute to volume sonicate->dilute filter Filter through 0.45 µm filter dilute->filter end End: Ready for HPLC injection filter->end

Caption: Experimental workflow for preparing Terazosin tablet samples for HPLC analysis.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, providing insight into the stability of the drug substance.[3]

1. Acid Hydrolysis:

  • Dissolve the Terazosin drug substance in 0.1 N HCl.[3]

  • Heat the solution at 80°C for 10 hours.[3]

  • Alternatively, the solution can be left to stand for 18 hours at room temperature.[3]

  • Before analysis, neutralize the solution with 0.1 N NaOH.[3]

2. Alkaline Hydrolysis:

  • Dissolve the Terazosin drug substance in 0.1 N NaOH.[3]

  • Heat the solution at 80°C for 20 minutes.[3]

  • Alternatively, the solution can be left to stand for 18 hours at room temperature.[3]

  • Before analysis, neutralize the solution with 0.1 N HCl.[3]

3. Oxidative Degradation:

  • Dissolve the Terazosin drug substance in 3% or 30% hydrogen peroxide (H₂O₂).[3]

  • Store the solution at room temperature for a period of 6 to 24 hours to allow for oxidation.[3]

4. Photolytic Degradation:

  • Prepare a solution of Terazosin.

  • Expose the solution to sunlight at ambient temperature for a duration of 3 days to assess sensitivity to light.[3]

5. Thermal Degradation:

  • Keep the solid Terazosin drug substance in a temperature-controlled environment at 60°C for 3 days to evaluate its stability at elevated temperatures.[3]

G cluster_degradation Forced Degradation Pathways of Terazosin terazosin Terazosin Drug Substance acid Acid Hydrolysis (0.1N HCl, 80°C) terazosin->acid alkaline Alkaline Hydrolysis (0.1N NaOH, 80°C) terazosin->alkaline oxidative Oxidative Degradation (H₂O₂, RT) terazosin->oxidative photolytic Photolytic Degradation (Sunlight, 3 days) terazosin->photolytic thermal Thermal Degradation (60°C, 3 days) terazosin->thermal degradation_products Degradation Products acid->degradation_products alkaline->degradation_products oxidative->degradation_products photolytic->degradation_products thermal->degradation_products

Caption: Logical relationship of forced degradation conditions applied to Terazosin.

Commonly Encountered Impurities

Impurities in Terazosin can stem from the manufacturing process or from the degradation of the drug substance over time.[3] Some common process-related impurities and degradation products include:

  • Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[3]

  • Terazosin Related Compound C: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (B171597) dihydrochloride[3]

  • Impurity B: 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine[3]

  • Impurity E: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[3]

  • 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline: A major degradation product formed under acidic and alkaline conditions.[3]

  • 1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione: A newly identified impurity.[3]

By utilizing these detailed protocols and understanding the potential impurities, researchers and drug development professionals can effectively implement robust analytical strategies for the impurity profiling of Terazosin, ultimately contributing to the development of high-quality and safe pharmaceutical products.[1] It is always recommended to refer to the latest versions of relevant pharmacopeias for the most current requirements and official methods.[1]

References

Application Note: Isolation and Purification of Terazosin Dimer Impurity from Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a quinazoline-based selective alpha-1 adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia. During the synthesis and storage of the Terazosin bulk drug, various impurities can form, which may affect the safety and efficacy of the final pharmaceutical product. One such process-related impurity is the Terazosin dimer, identified as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[1] The control of this and other impurities to within acceptable limits is a critical aspect of drug manufacturing and quality control.

This application note provides a detailed protocol for the isolation and purification of the Terazosin dimer impurity from the bulk drug substance. The methodology focuses on a forced degradation approach to enrich the dimer concentration, followed by preparative High-Performance Liquid Chromatography (HPLC) for its isolation.

Generation of Terazosin Dimer Impurity via Forced Degradation

To obtain a sufficient quantity of the dimer impurity for isolation and characterization, a forced degradation study can be performed on the Terazosin bulk drug. Thermal stress is often a key factor in the formation of dimeric impurities.

Protocol for Thermal Stress Degradation:

  • Sample Preparation: Accurately weigh 10 grams of Terazosin hydrochloride bulk drug into a clean, dry glass container.

  • Stress Condition: Place the container in a calibrated oven at 105°C.

  • Exposure Duration: Expose the sample to thermal stress for 72 hours.

  • Sample Retrieval: After the specified duration, remove the sample from the oven and allow it to cool to room temperature.

  • Initial Analysis: Analyze a small portion of the stressed sample using an analytical HPLC method to confirm the formation and estimate the concentration of the dimer impurity relative to the parent drug.

Isolation and Purification by Preparative HPLC

Preparative HPLC is a robust technique for isolating specific compounds from a complex mixture with high purity.[2][3][4] The following protocol is designed for the purification of the Terazosin dimer impurity from the thermally stressed bulk drug.

Experimental Protocol: Preparative HPLC

  • Sample Solution Preparation:

    • Dissolve approximately 5 grams of the thermally stressed Terazosin bulk drug in a suitable solvent mixture, such as dimethylformamide (DMF) and water, to a final concentration of 50 mg/mL.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injection.

  • Chromatographic System: A preparative HPLC system equipped with a UV detector is employed.

  • Chromatographic Conditions: The following parameters can be used as a starting point and optimized as needed:

ParameterValue
Column C18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Column Temperature 30°C
Injection Volume 5 mL
  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
59010
354060
404060
459010
509010
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fractions corresponding to the peak of the Terazosin dimer impurity. The dimer, being a larger molecule, is expected to have a longer retention time than the Terazosin monomer.

    • Pool the collected fractions containing the purified dimer.

  • Post-Purification Processing:

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the purified Terazosin dimer impurity as a solid powder.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and purification process.

Table 1: Analytical HPLC of Stressed vs. Unstressed Terazosin

AnalyteUnstressed Bulk Drug (% Area)Thermally Stressed Bulk Drug (% Area)
Terazosin99.885.2
Terazosin Dimer < 0.14.8
Other Impurities0.210.0

Table 2: Preparative HPLC Purification Summary

ParameterValue
Total Injected Mass 250 mg
Collected Dimer Mass (Post-Lyophilization) 10.2 mg
Yield 85% (based on dimer content in stressed sample)
Purity of Isolated Dimer (by analytical HPLC) > 98.5%

Visualizations

Diagram 1: Experimental Workflow for Isolation and Purification

cluster_prep Impurity Generation cluster_iso Isolation & Purification cluster_post Post-Processing cluster_analysis Analysis start Terazosin Bulk Drug stress Thermal Stress (105°C, 72h) start->stress dissolve Dissolution in DMF/Water stress->dissolve prep_hplc Preparative HPLC dissolve->prep_hplc fraction Fraction Collection prep_hplc->fraction evap Solvent Evaporation fraction->evap lyo Lyophilization evap->lyo purity_check Purity Analysis (Analytical HPLC) lyo->purity_check

Caption: Workflow for Terazosin dimer isolation.

Diagram 2: Proposed Formation of Terazosin Dimer

terazosin1 Terazosin Molecule 1 quinazoline_c C-2 of Quinazoline Ring of Molecule 1 terazosin1->quinazoline_c terazosin2 Terazosin Molecule 2 piperazine_n Piperazine Nitrogen of Molecule 2 terazosin2->piperazine_n dimer Terazosin Dimer (1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine) piperazine_n->dimer Heat (Displacement of Tetrahydrofuroyl Group) quinazoline_c->dimer Heat (Displacement of Tetrahydrofuroyl Group)

References

Application Notes and Protocols for a Stability-Indicating Assay of Terazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a quinazoline (B50416) derivative that functions as a selective alpha-1 adrenergic blocker.[1] It is primarily prescribed for the management of hypertension and benign prostatic hyperplasia.[1] The stability of a drug substance is a critical factor in ensuring its quality, safety, and efficacy. A stability-indicating assay is a validated analytical method that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1]

This document provides a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Terazosin. The protocols outlined below are based on established methodologies and are designed to meet the standards set by the International Council for Harmonisation (ICH) guidelines.[1]

Mechanism of Action of Terazosin

Terazosin selectively blocks alpha-1 adrenergic receptors in the smooth muscle of blood vessels and the prostate.[2] This blockade leads to vasodilation, resulting in a decrease in blood pressure, and relaxation of the prostate and bladder neck, which improves urinary flow in patients with benign prostatic hyperplasia.[2]

Terazosin_Signaling_Pathway Norepinephrine Norepinephrine Alpha-1_Adrenergic_Receptor Alpha-1_Adrenergic_Receptor Norepinephrine->Alpha-1_Adrenergic_Receptor Binds Gq_Protein Gq_Protein Alpha-1_Adrenergic_Receptor->Gq_Protein Activates Phospholipase_C Phospholipase_C Gq_Protein->Phospholipase_C Activates PIP2 PIP2 Phospholipase_C->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+_Release Ca2+ Release (from ER) IP3->Ca2+_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2+_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction Terazosin Terazosin Terazosin->Alpha-1_Adrenergic_Receptor Blocks

Caption: Signaling pathway affected by Terazosin.

Experimental Protocols

Materials and Reagents
  • Terazosin Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade/Milli-Q)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N and 1 N)

  • Hydrogen Peroxide (30%)

  • Ammonium Acetate

  • Diethylamine

  • Formic Acid

Chromatographic Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) system is recommended for the stability-indicating assay of Terazosin.

ParameterRecommended Conditions
Column C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5.0 µm)[3] or C8[4]
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water/Buffer.[2] Example: Acetonitrile and 10 mM Ammonium Acetate.[5]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[5]
Column Temperature Ambient[1]
Injection Volume 10 µL
Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Terazosin Hydrochloride reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired linearity range (e.g., 2 - 500 µg/mL).[3][5]

  • Sample Solution: For tablet formulations, weigh and finely powder not fewer than 20 tablets.[6] Transfer a quantity of the powder equivalent to a known amount of Terazosin into a volumetric flask. Add a suitable solvent (e.g., methanol), sonicate to dissolve, and dilute to the mark.[6] Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to understand the degradation pathways of the drug.[7] The goal is to achieve partial degradation of the drug, typically in the range of 10-30%.[8]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Stressed_Samples Stressed_Samples Acid->Stressed_Samples Base Base Base->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Terazosin_Sample Terazosin_Sample Terazosin_Sample->Acid Expose to Terazosin_Sample->Base Expose to Terazosin_Sample->Oxidative Expose to Terazosin_Sample->Thermal Expose to Terazosin_Sample->Photolytic Expose to HPLC_Analysis HPLC_Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data_Evaluation HPLC_Analysis->Data_Evaluation Peak Purity, % Degradation

Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation:

  • Acid Hydrolysis: Dissolve Terazosin in 0.1 N Hydrochloric acid and reflux the solution at 40°C for 48 hours.[1] After cooling, neutralize the solution with 0.1 N Sodium Hydroxide and dilute with the mobile phase for HPLC analysis.[1]

  • Alkaline Hydrolysis: Dissolve Terazosin in 0.1 N Sodium Hydroxide and reflux at 40°C for 10 hours.[1][8] After cooling, neutralize with 0.1 N Hydrochloric acid and dilute with the mobile phase.[1] Alternatively, for complete degradation, reflux 100 mg of Terazosin hydrochloride in 90 mL of methanol with 10 mL of 1N NaOH for 3 hours.[6]

  • Oxidative Degradation: Expose a solution of Terazosin to 30% hydrogen peroxide at 40°C for up to 5 days.[8] Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period. Dissolve the sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light (e.g., 254 nm) and cool white fluorescent light as per ICH guidelines. Prepare the sample for analysis by dissolving and diluting as needed.

Degradation Pathway of Terazosin

The primary degradation pathways for Terazosin include hydrolysis of the amide bond and oxidation.[2][9] Under acidic and alkaline conditions, a major degradation product is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[2][8] Oxidative stress can lead to the formation of numerous degradation products through hydroxylation and carbonylation.[2][9]

Terazosin_Degradation_Pathway Terazosin Terazosin Hydrolysis Acid/Base Hydrolysis Terazosin->Hydrolysis Oxidation Oxidation Terazosin->Oxidation Degradation_Product_1 2-piperazinyl-6,7-dimethoxy- 4-aminoquinazoline Hydrolysis->Degradation_Product_1 Amide bond cleavage Degradation_Products_Ox Hydroxylated and Carbonylated Products Oxidation->Degradation_Products_Ox

Caption: Potential degradation pathway of Terazosin.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Summary of Method Validation Parameters
Validation ParameterTypical Acceptance CriteriaExample Results for Terazosin Assay
Specificity The method should be able to unequivocally assess the analyte in the presence of its degradation products and impurities.[1]The Terazosin peak is well-resolved from all degradation peaks in the chromatograms of stressed samples.
Linearity Range A linear relationship between concentration and response should be demonstrated over a defined range.2 - 500 µg/mL[3][5]
Correlation Coefficient (r²) Typically ≥ 0.999> 0.999[5][8]
Precision (RSD%) For repeatability and intermediate precision, the Relative Standard Deviation (RSD) should be within acceptable limits (e.g., ≤ 2%).Intra- and inter-day assay precision was less than 1.66% (RSD%).
Accuracy (% Recovery) The closeness of the test results to the true value, typically expressed as percent recovery.Mean recovery over 96%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.0.065 µg/mL[5]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.0.197 µg/mL[5]

Conclusion

The stability-indicating HPLC method described provides a robust and reliable approach for the quantitative analysis of Terazosin in the presence of its degradation products.[1] The forced degradation studies offer valuable insights into the stability profile of Terazosin under various stress conditions.[1] This comprehensive protocol can be effectively utilized by researchers and drug development professionals for routine quality control and stability testing of Terazosin.[1]

References

Application of 2D NMR for the Structural Elucidation of Terazosin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terazosin is an alpha-1-adrenergic blocker widely used in the treatment of hypertension and benign prostatic hyperplasia. As with any active pharmaceutical ingredient (API), the synthesis of Terazosin can result in the formation of various process-related and degradation impurities. The identification, quantification, and control of these impurities are critical to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is a powerful and indispensable tool for the unambiguous structural elucidation of these impurities.[1] This document provides detailed application notes and protocols for the use of 2D NMR techniques in the structural characterization of Terazosin impurities.

Common Terazosin Impurities

Several impurities in Terazosin have been identified, arising from the manufacturing process or degradation. Understanding the structures of these impurities is the first step in controlling them. Some common impurities include:

  • Terazosin Impurity C / Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[2][3][4][5][6][7][8]

  • Terazosin Impurity E: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.

The structural elucidation of these and other novel impurities often requires a combination of 1D and 2D NMR experiments.

Data Presentation: NMR Data for Terazosin Impurities

The following tables provide a template for the presentation of ¹H and ¹³C NMR data for Terazosin impurities, populated with representative data for structurally similar compounds. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for a Representative Terazosin Impurity (e.g., a substituted quinazoline (B50416) derivative)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.65s-1HAr-H (Quinazoline H-6)
7.24s-1HAr-H (Quinazoline H-3)
3.90s-3HOCH₃
3.84s-3HOCH₃
3.80 - 3.70m-4HPiperazine-H
2.50 - 2.40m-4HPiperazine-H
8.70, 8.81br s-2HNH₂

Note: Data is representative and based on analysis of structurally similar compounds like Doxazosin.[9] Actual chemical shifts may vary depending on the specific impurity and solvent used.

Table 2: ¹³C NMR Data for a Representative Terazosin Impurity (e.g., a substituted quinazoline derivative)

Chemical Shift (δ, ppm)Assignment
161.5C=N (Quinazoline C-2)
158.8C-NH₂ (Quinazoline C-4)
154.7C-O (Quinazoline C-7)
149.1C-O (Quinazoline C-6a)
145.4C-N (Quinazoline C-8a)
105.6Ar-CH (Quinazoline C-5)
104.2Ar-CH (Quinazoline C-8)
103.3Ar-C (Quinazoline C-4a)
56.3OCH₃
55.9OCH₃
53.2Piperazine-CH₂
44.0Piperazine-CH₂

Note: Data is representative and based on analysis of structurally similar compounds like Doxazosin.[9] Actual chemical shifts may vary depending on the specific impurity and solvent used.

Experimental Protocols

A systematic approach involving several 1D and 2D NMR experiments is crucial for the complete structural elucidation of impurities.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the isolated impurity or a sample enriched with the impurity.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or methanol (B129727) (CD₃OD). The choice of solvent is critical for optimal spectral resolution.[1]

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

1D NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) for enhanced sensitivity and spectral dispersion.

  • ¹H NMR Experiment:

    • Tune and match the probe for the ¹H frequency.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard single-pulse ¹H NMR spectrum. A sufficient number of scans (e.g., 16, 32, or more) should be acquired to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Experiment:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

2D NMR Data Acquisition and Processing

The following 2D NMR experiments are essential for establishing the connectivity and spatial relationships within the impurity molecule.

The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other through bonds.[10]

  • Pulse Sequence: Standard COSY or DQF-COSY (for cleaner spectra).[10]

  • Acquisition Parameters:

    • Spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of increments (t1): 256-512.

    • Number of scans per increment: 2-8.

    • Relaxation delay: 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).[11] An edited HSQC can distinguish between CH, CH₂, and CH₃ groups.

  • Pulse Sequence: Standard HSQC with gradient selection.

  • Acquisition Parameters:

    • ¹H spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • ¹³C spectral width: Cover the entire carbon chemical shift range (e.g., 0-160 ppm).

    • Number of increments (t1): 128-256.

    • Number of scans per increment: 4-16.

    • Relaxation delay: 1.5-2 seconds.

  • Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.

The HMBC experiment reveals long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for connecting different molecular fragments.[10][11]

  • Pulse Sequence: Standard HMBC with gradient selection.

  • Acquisition Parameters:

    • ¹H spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • ¹³C spectral width: Cover the entire carbon chemical shift range (e.g., 0-160 ppm).

    • Number of increments (t1): 256-512.

    • Number of scans per increment: 8-32.

    • Relaxation delay: 1.5-2 seconds.

    • Long-range coupling constant optimization: Typically optimized for a J-coupling of 7-10 Hz.[12]

  • Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.

The NOESY experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.

  • Pulse Sequence: Standard NOESY with gradient selection.

  • Acquisition Parameters:

    • Spectral width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of increments (t1): 256-512.

    • Number of scans per increment: 4-16.

    • Relaxation delay: 1-2 seconds.

    • Mixing time: 500-800 ms (B15284909) (can be varied).

  • Processing: Apply appropriate window functions and perform a two-dimensional Fourier transform.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the structural elucidation of Terazosin impurities using 2D NMR.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation isolate Isolate/Enrich Impurity dissolve Dissolve in Deuterated Solvent isolate->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_acq Acquire 1D (¹H, ¹³C) and 2D NMR Data nmr_tube->nmr_acq cosy COSY (¹H-¹H Correlations) nmr_acq->cosy hsqc HSQC (¹H-¹³C One-Bond Correlations) nmr_acq->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) nmr_acq->hmbc noesy NOESY (Through-Space Correlations) nmr_acq->noesy process Process 2D NMR Data cosy->process hsqc->process hmbc->process noesy->process interpret Interpret Spectra process->interpret elucidate Elucidate Impurity Structure interpret->elucidate

Caption: Experimental workflow for Terazosin impurity analysis using 2D NMR.

logical_relationship cluster_data 2D NMR Data cluster_info Structural Information cosy COSY Data (J-Coupled Protons) proton_skeleton Proton Spin Systems cosy->proton_skeleton hsqc HSQC Data (Directly Bonded H-C) hc_framework C-H Framework hsqc->hc_framework hmbc HMBC Data (Long-Range H-C Connectivity) molecular_scaffold Molecular Scaffold (Connectivity of Fragments) hmbc->molecular_scaffold noesy NOESY Data (Spatially Close Protons) stereochem Stereochemistry & Conformation noesy->stereochem final_structure Final Impurity Structure proton_skeleton->final_structure hc_framework->final_structure molecular_scaffold->final_structure stereochem->final_structure

Caption: Logical relationships in 2D NMR data interpretation for structural elucidation.

Conclusion

The application of 2D NMR spectroscopy is a highly effective and often essential strategy for the definitive structural elucidation of Terazosin impurities. A systematic approach, combining various 1D and 2D NMR experiments, provides a wealth of information regarding the covalent framework and stereochemistry of unknown compounds. The detailed protocols and data presentation guidelines provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals involved in ensuring the quality and safety of pharmaceutical products.

References

Application Note & Protocol: Quantification of Potential Genotoxic Impurities in Terazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is an active pharmaceutical ingredient (API) widely used in the treatment of benign prostatic hyperplasia and hypertension.[1] As with any synthetically derived pharmaceutical compound, the manufacturing process of Terazosin has the potential to generate impurities. Of particular concern are genotoxic impurities (GTIs), which can damage DNA and pose a carcinogenic risk to patients, even at very low levels.[2]

Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of genotoxic impurities in drug substances.[3][4] A key concept in these guidelines is the Threshold of Toxicological Concern (TTC), which for most GTIs is set at a maximum daily intake of 1.5 µg.[3][5] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels, often in the parts-per-million (ppm) range relative to the API.[6]

This document provides a comprehensive protocol for the quantification of potential genotoxic impurities in Terazosin using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for the low-level detection required.[6][7]

Potential Genotoxic Impurities in Terazosin

The synthesis of Terazosin involves several chemical steps and reagents that could potentially lead to the formation of genotoxic impurities.[8][9] Based on the known synthesis pathways and degradation products, the following are considered potential genotoxic impurities that require monitoring:

  • Terazosin Related Compound A (6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine): An identified impurity of Terazosin.[8][10]

  • 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-pentane-1,2-dione: A newly identified impurity.[1]

  • Other potential impurities: The synthesis of the quinazoline (B50416) core and the subsequent coupling with the piperazine (B1678402) moiety may involve reactive intermediates that could persist as impurities. A thorough risk assessment of the specific manufacturing process is crucial to identify all potential GTIs.

Experimental Protocol: Quantification of Genotoxic Impurities in Terazosin by LC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of potential genotoxic impurities in Terazosin.

3.1. Materials and Reagents

  • Terazosin API sample

  • Reference standards for known and potential genotoxic impurities

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

3.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

3.3. Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 1: Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
15.05

3.4. Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions To be determined for each specific impurity (see Table 3 for hypothetical examples)

Table 3: Hypothetical MRM Transitions for Potential GTIs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Impurity 1[M+H]+Fragment 1Optimized
Fragment 2Optimized
Impurity 2[M+H]+Fragment 1Optimized
Fragment 2Optimized

3.5. Standard and Sample Preparation

3.5.1. Standard Stock Solutions (100 µg/mL) Accurately weigh approximately 1 mg of each genotoxic impurity reference standard and dissolve in an appropriate volume of diluent (e.g., Methanol or Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.

3.5.2. Intermediate and Working Standard Solutions Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

3.5.3. Sample Solution (10 mg/mL of Terazosin) Accurately weigh approximately 100 mg of the Terazosin API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter prior to injection.

3.6. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[2]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. For GTIs, the LOQ should be sufficiently low to meet the TTC requirements.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured format for easy comparison and assessment.

Table 4: Summary of Quantitative Data

ParameterImpurity 1Impurity 2Acceptance Criteria
LOD (ng/mL) [Value][Value]Reportable
LOQ (ng/mL) [Value][Value]≤ 1 ppm relative to API
Linearity (r²) [Value][Value]≥ 0.99
Accuracy (% Recovery) [Range][Range]80-120%
Precision (% RSD) [Value][Value]≤ 15% at LOQ

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification start Start weigh_api Weigh Terazosin API start->weigh_api weigh_std Weigh GTI Standards start->weigh_std dissolve_api Dissolve in Diluent weigh_api->dissolve_api filter_api Filter Sample dissolve_api->filter_api inject Inject into LC-MS/MS filter_api->inject dissolve_std Prepare Stock Solutions weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std dilute_std->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurities in Sample calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of genotoxic impurities in Terazosin.

Conclusion

The control of genotoxic impurities is a critical aspect of ensuring the safety and quality of pharmaceutical products. The LC-MS/MS protocol detailed in this application note provides a robust framework for the sensitive and accurate quantification of potential genotoxic impurities in Terazosin. Adherence to stringent validation procedures and regulatory guidelines is essential for the successful implementation of this method in a drug development and manufacturing setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and validation of analytical methods for Terazosin and its related compounds. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of Terazosin in pharmaceutical formulations.

Introduction

Terazosin is a selective alpha-1 adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia.[1] The development of robust analytical methods is essential for the identification and quantification of Terazosin and its potential impurities, including process-related impurities and degradation products. This document details a stability-indicating High-Performance Liquid Chromatography (HPLC) method and protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) Method for Terazosin and Related Compounds

A reversed-phase HPLC method is a common and effective technique for the analysis of Terazosin and its impurities.[2] The following table summarizes a typical set of chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]
Mobile Phase Gradient mixture of a buffered aqueous phase (e.g., citrate (B86180) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2][3]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 222 nm[4] or 254 nm[2]
Column Temperature Ambient or optimized for best resolution[2]
Injection Volume 20 µL

System Suitability:

To ensure the performance of the chromatographic system, the following parameters should be monitored:

  • Resolution: The resolution between the Terazosin peak and the closest eluting impurity should be not less than 1.5.[3]

  • Tailing Factor: The tailing factor for the Terazosin peak should not be more than 2.0.[3]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[3][4]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh about 25 mg of Terazosin reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable diluent (e.g., mobile phase).

  • Further dilute to a final concentration of approximately 0.1 mg/mL.

Sample Solution Preparation:

  • Weigh and finely powder not fewer than 20 tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to 25 mg of Terazosin and transfer to a 25 mL volumetric flask.

  • Add about 15 mL of diluent and sonicate for 15 minutes with intermittent shaking.

  • Dilute to volume with the diluent and mix well.

  • Centrifuge a portion of the solution at 3000 rpm for 10 minutes.

  • Dilute the supernatant to a final concentration of approximately 0.1 mg/mL with the diluent.

Forced Degradation Studies Protocol

Forced degradation studies are performed to assess the intrinsic stability of the drug substance and to develop a stability-indicating analytical method.[1]

3.2.1. Acid Hydrolysis:

  • Dissolve Terazosin in 0.1 M HCl.[2]

  • Heat the solution at 80°C for a specified period.[2]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the sample to an appropriate concentration with the mobile phase for HPLC analysis.

3.2.2. Alkaline Hydrolysis:

  • Dissolve 100 mg of Terazosin hydrochloride in 90 mL of methanol (B129727) and add 10 mL of 1N NaOH.[1]

  • Reflux the solution for 3 hours.[1]

  • Cool the solution to room temperature.

  • Neutralize with an equivalent amount of 1N HCl.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.

3.2.3. Oxidative Degradation:

  • Treat a solution of Terazosin with 3% hydrogen peroxide at room temperature.[2]

  • Monitor the degradation over a specified period.

  • Once significant degradation is observed, dilute the sample to an appropriate concentration for analysis.

3.2.4. Thermal Degradation:

  • Expose the solid Terazosin drug substance to dry heat (e.g., 60-80°C) for a defined period.[2]

  • After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

3.2.5. Photolytic Degradation:

  • Expose a solution of Terazosin to UV light.[2]

  • Monitor the degradation over time.

  • After sufficient degradation, dilute the sample for HPLC analysis.

Method Validation

The developed analytical method should be validated according to ICH guidelines. The following parameters are typically evaluated:

Table 2: Method Validation Parameters

ParameterTypical Results
Linearity Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 99.4%[4]
Precision (% RSD) < 1.9%[4]
Limit of Detection (LOD) 0.065 µg/mL[5]
Limit of Quantitation (LOQ) 0.197 µg/mL[5]

Identified Degradation Products

Forced degradation studies have identified several degradation products of Terazosin. The primary degradation pathways include hydrolysis of the amide bond and oxidation.[6][7]

Table 3: Known Degradation Products of Terazosin

Degradation ConditionIdentified Degradation Product
Acid and Alkaline Hydrolysis2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[6]
Oxidative StressUp to 15 degradation products have been observed, including hydroxylated and carbonylated species.[6][7]

Visualizations

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation MD1 Literature Review & Initial Method Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 MD3 System Suitability Testing MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 Apply Method FD2 Base Hydrolysis MD3->FD2 Apply Method FD3 Oxidative Degradation MD3->FD3 Apply Method FD4 Thermal Degradation MD3->FD4 Apply Method FD5 Photolytic Degradation MD3->FD5 Apply Method MV1 Specificity FD1->MV1 Analyze Samples FD2->MV1 Analyze Samples FD3->MV1 Analyze Samples FD4->MV1 Analyze Samples FD5->MV1 Analyze Samples MV2 Linearity MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 Final_Method Final_Method MV5->Final_Method Finalize Method

Caption: Overall workflow for analytical method development and validation.

Forced_Degradation_Protocol cluster_stress Stress Conditions Start Terazosin Sample Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Alkaline Hydrolysis (1N NaOH, reflux) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (Dry Heat, 60-80°C) Start->Thermal Photo Photolytic Degradation (UV Light) Start->Photo Neutralization Neutralization (for Acid/Base) Acid->Neutralization Base->Neutralization Dilution Dilution Oxidation->Dilution Thermal->Dilution Photo->Dilution Neutralization->Dilution Analysis HPLC Analysis Dilution->Analysis End Data Interpretation Analysis->End

Caption: Protocol for forced degradation studies of Terazosin.

References

Troubleshooting & Optimization

Resolving co-elution of Terazosin and its dimer impurity in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Terazosin and its dimer impurity during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the Terazosin dimer impurity and why is it a concern?

The Terazosin dimer impurity, chemically known as 2,2'-(Piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine), is a process-related impurity that can form during the synthesis of Terazosin.[1] It is crucial to monitor and control this impurity in the final drug product to ensure its safety and efficacy, as required by regulatory agencies. Its structural similarity to Terazosin can make it challenging to separate using standard HPLC methods, leading to co-elution.

Q2: What are the common causes of co-elution between Terazosin and its dimer impurity?

Co-elution of Terazosin and its dimer impurity typically occurs due to insufficient selectivity of the HPLC method. This can be attributed to several factors, including:

  • Suboptimal Mobile Phase Composition: The organic solvent ratio, pH, and buffer type may not be ideal for resolving the two compounds.

  • Inappropriate Stationary Phase: The column chemistry (e.g., standard C18) may not provide enough differential interaction with Terazosin and its dimer.

  • Method Parameters: Isocratic elution may not be sufficient to separate the compounds, and other parameters like temperature and flow rate might need optimization.

Q3: My chromatogram shows a shoulder on the main Terazosin peak. Could this be the dimer impurity?

Peak shouldering or splitting can be an indication of a co-eluting impurity like the dimer.[2] However, it can also result from other chromatographic issues such as column overload, a void in the column, or a mismatch between the sample solvent and the mobile phase.[2] To confirm the identity of the co-eluting peak, techniques like LC-MS can be employed to determine the mass-to-charge ratio (m/z) of the compounds.

Q4: Are there any alternative column chemistries recommended for this separation?

Yes, if a standard C18 column does not provide adequate separation, alternative stationary phases can be explored. A pentafluoro-phenyl (PFP) stationary phase has been shown to be effective in increasing the retention and enabling the separation of all Terazosin impurities.[3]

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving the co-elution of Terazosin and its dimer impurity.

Troubleshooting Workflow

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Hardware & Advanced Options cluster_3 Phase 4: Resolution start Co-elution of Terazosin and Dimer Impurity Observed confirm Confirm Impurity Identity (e.g., LC-MS, Reference Standard) start->confirm A Adjust Mobile Phase Organic:Aqueous Ratio confirm->A Start Optimization B Modify Mobile Phase pH A->B C Change Organic Modifier (e.g., ACN to MeOH) B->C D Introduce/Adjust Ion-Pairing Agent C->D E Switch to Gradient Elution D->E F Optimize Temperature and Flow Rate E->F If still co-eluting G Change Stationary Phase (e.g., C18 to PFP) F->G H Consult Application Notes for Specialized Methods G->H end Separation Achieved H->end Problem Resolved

Caption: A stepwise workflow for troubleshooting the co-elution of Terazosin and its dimer impurity.

Step 1: Mobile Phase Modification

  • Adjust Organic Solvent Concentration: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of both compounds. A slight, systematic adjustment of the acetonitrile (B52724) or methanol (B129727) concentration can often improve resolution.

  • Modify Mobile Phase pH: The ionization state of Terazosin and its dimer can be altered by changing the pH of the mobile phase. This can significantly impact their retention on a C18 column and improve separation.[2]

  • Incorporate Mobile Phase Additives: The use of additives like diethylamine (B46881) or ammonium (B1175870) acetate (B1210297) can improve peak shape and selectivity.[4][5]

Step 2: Gradient Elution

If isocratic elution is insufficient, switching to a gradient method can provide the necessary resolution. A shallow gradient with a slow increase in the organic solvent concentration around the elution time of the two compounds can effectively separate them.

Step 3: Change Stationary Phase

If modifications to the mobile phase do not resolve the co-elution, consider changing the stationary phase. A pentafluoro-phenyl (PFP) column can offer different selectivity compared to a C18 column and may provide the necessary separation.[3]

Experimental Protocols

The following are detailed methodologies for HPLC analysis of Terazosin and its impurities, which can be used as a starting point for method development and optimization.

HPLC Method Development Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Optimization prep_start Prepare Stock Solutions of Terazosin and Dimer prep_spike Create Spiked Sample (Terazosin with Dimer) prep_start->prep_spike inject Inject Sample into HPLC System prep_spike->inject run Execute HPLC Method (Protocol 1 or 2) inject->run detect Detect at 245-254 nm run->detect analyze Analyze Chromatogram for Resolution and Peak Shape optimize If Co-elution, Follow Troubleshooting Guide analyze->optimize optimize->inject Re-inject with Modified Method validate Validate Optimized Method optimize->validate Resolution > 1.5

Caption: A general workflow for HPLC method development to separate Terazosin and its dimer impurity.

Protocol 1: Reversed-Phase HPLC with C18 Column

This method is a good starting point for the separation of Terazosin and its related impurities.

ParameterCondition
Column C18 (e.g., Kromasil C18, 250 mm x 4.6 mm, 5.0 µm)[4][6]
Mobile Phase A: Acetonitrile with 0.05% Diethylamine, B: Methanol, C: 10 mM Ammonium Acetate[4][5]
Gradient 60:40:0 (A:B:C) for 8 min, then to 60:20:20 for 1 min, then to 60:0:40 for 5 min[4]
Flow Rate 1.0 mL/min[7]
Detection UV at 254 nm[4]
Column Temp. Ambient or controlled at 25 °C
Injection Vol. 10-20 µL

Protocol 2: Alternative Reversed-Phase HPLC with PFP Column

This method is recommended if Protocol 1 fails to provide adequate resolution.

ParameterCondition
Column Pentafluoro-phenyl (PFP)
Mobile Phase Acetonitrile and water with perchloric acid at a low pH[3]
Elution Gradient (to be optimized)
Flow Rate 1.0 mL/min (typical)
Detection UV at an appropriate wavelength based on the UV spectra in the acidic mobile phase
Column Temp. Ambient or controlled at 25 °C
Injection Vol. 10-20 µL

Sample Preparation

  • Stock Solution: Prepare a stock solution of Terazosin at a concentration of approximately 100 µg/mL in a suitable solvent like methanol.[6]

  • Spiked Sample: For method development, spike the Terazosin stock solution with a known concentration of the dimer impurity (e.g., 0.5-1.0% of the Terazosin concentration).[6]

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter.[6]

Summary of HPLC Methods for Terazosin Analysis

Method ReferenceColumnMobile PhaseDetectionKey Feature
Method 1[4][5]C18 (250 x 4.6 mm, 5 µm)Gradient of Acetonitrile/Diethylamine, Methanol, and Ammonium Acetate254 nmGood for separating Terazosin from structurally similar compounds.
Method 2[8]ODS-C18 (200 x 4.6 mm)Acetonitrile, Tetrahydrofuran, and 0.01 mol/L Potassium Dihydrogen Phosphate (15:5:80)222 nmA simple isocratic method.
Method 3[9]C18 (250 x 4.6 mm, 5 µm)Acetate buffer (pH 6.0) and Acetonitrile (30:70)Not specifiedIsocratic method developed using QbD principles.
Method 4[3]Pentafluoro-phenyl (PFP)Acetonitrile and water with perchloric acidNot specifiedSuggested for improved retention of impurities.

References

Technical Support Center: Troubleshooting Peak Tailing in Terazosin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Terazosin. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of Terazosin?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In quantitative analysis, this can lead to inaccurate peak integration and reduced sensitivity, compromising the reliability of the results. Terazosin, being a basic compound, is particularly susceptible to peak tailing.[2][3]

Q2: What are the primary causes of peak tailing for a basic compound like Terazosin?

The most common causes of peak tailing for basic compounds like Terazosin in reversed-phase HPLC include:

  • Secondary Silanol (B1196071) Interactions: Terazosin, with its basic amine functional groups, can interact with acidic silanol groups on the surface of silica-based stationary phases.[4] These secondary interactions lead to a mixed-mode retention mechanism, causing the peak to tail.[4]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[1] If the pH is close to the pKa of Terazosin (approximately 7.1), the compound will exist in both ionized and non-ionized forms, leading to poor peak shape.[3][5]

  • Column Degradation: Over time, HPLC columns can degrade due to harsh mobile phase conditions (e.g., high pH) or contamination, resulting in a loss of performance and peak tailing.[6]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak broadening and tailing.[7]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings can contribute to peak broadening and tailing.[8]

Troubleshooting Guide

Issue 1: Terazosin peak is exhibiting significant tailing.

This is a common issue when analyzing basic compounds. The following troubleshooting steps can help identify and resolve the problem.

Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it at least 2 units away from pKa of 7.1?) start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 3-4) check_ph->adjust_ph No check_column Evaluate Column (Is it an end-capped, high-purity silica (B1680970) column?) check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved new_column Use a Modern End-Capped Column (e.g., C18 or C8) check_column->new_column No check_modifier Consider Mobile Phase Modifier (Is a competing base being used?) check_column->check_modifier Yes new_column->resolved add_modifier Add a Modifier (e.g., 0.1% Triethylamine) check_modifier->add_modifier No check_sample Review Sample Preparation (Is the concentration too high? Is the solvent appropriate?) check_modifier->check_sample Yes add_modifier->resolved adjust_sample Dilute Sample or Match Sample Solvent to Mobile Phase check_sample->adjust_sample Yes check_system Inspect HPLC System (Check for dead volume, leaks, or blockages) check_sample->check_system No adjust_sample->resolved system_maintenance Perform System Maintenance check_system->system_maintenance Issues Found check_system->resolved No Issues system_maintenance->resolved

A troubleshooting workflow for addressing peak tailing in Terazosin HPLC analysis.

Detailed Steps & Protocols:

  • Optimize Mobile Phase pH:

    • Rationale: To ensure Terazosin is in a single, fully protonated state and to minimize silanol interactions, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa of ~7.1.[3] A pH range of 3-4 is often effective.[3]

    • Protocol:

      • Prepare the aqueous portion of the mobile phase (e.g., a buffer like phosphate (B84403) or acetate (B1210297) at a concentration of 10-25 mM).

      • Use a calibrated pH meter to adjust the pH of the aqueous buffer to the desired value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid).

      • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

      • Filter and degas the final mobile phase before use.

  • Column Selection and Care:

    • Rationale: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions with basic analytes.[1][4]

    • Recommendation: Utilize a high-quality, end-capped C18 or C8 column from a reputable manufacturer. If peak tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group.[1]

    • Column Washing Protocol (General for C18):

      • Disconnect the column from the detector.

      • Flush with 10-20 column volumes of water.

      • Flush with 10-20 column volumes of methanol.

      • Flush with 10-20 column volumes of acetonitrile.

      • Flush with 10-20 column volumes of isopropanol.

      • Store the column in an appropriate solvent (usually acetonitrile/water). Always consult the column manufacturer's guidelines for specific washing and storage instructions.

  • Use of Mobile Phase Modifiers:

    • Rationale: Adding a small amount of a basic compound, often referred to as a "competing base" or "silanol blocker," to the mobile phase can help to mask the active silanol sites on the stationary phase.[9]

    • Examples: Triethylamine (TEA) or diethylamine (B46881) (DEA) at concentrations of 0.1-0.5% (v/v) are commonly used.[3]

    • Caution: The use of amine modifiers can sometimes shorten column lifetime and may not be suitable for all detectors (e.g., mass spectrometry).[9]

Issue 2: Gradual deterioration of peak shape over several injections.

This often points to column contamination or degradation.

Troubleshooting Steps:

  • Implement a Column Wash: Follow the column washing protocol described above.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components and particulates.

  • Sample Filtration: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could block the column frit.

Data Presentation: Recommended HPLC Method Parameters for Terazosin

The following table summarizes typical starting parameters for an HPLC method for Terazosin that can be optimized to achieve good peak shape.

ParameterRecommended Value/RangeRationale
Column High-purity, end-capped C18 or C8, 3-5 µm particle sizeMinimizes silanol interactions.[1][4]
Mobile Phase Buffered aqueous phase with acetonitrile or methanolAcetonitrile often provides better selectivity.
Aqueous Phase 10-25 mM Phosphate or Acetate BufferMaintains a stable pH.
pH 3.0 - 4.0Ensures Terazosin is fully protonated.[3]
Organic Modifier Acetonitrile or MethanolAdjust the ratio to achieve desired retention.
Flow Rate 1.0 - 1.5 mL/minTypical for standard 4.6 mm ID columns.
Column Temperature 30 - 40 °CImproves efficiency and can reduce peak tailing.
Detection UV at ~254 nmA common wavelength for quinazoline (B50416) derivatives.[10]
Injection Volume 5 - 20 µLKeep as low as possible to avoid overload.
Sample Solvent Mobile phase or a weaker solventMismatching with a stronger solvent can cause peak distortion.

Visualizing the Mechanism of Peak Tailing

The following diagram illustrates the interaction between a basic analyte like Terazosin and the stationary phase, leading to peak tailing.

G cluster_0 Silica Surface cluster_1 si1 silanol1 Si-OH si1->silanol1 si2 silanol2 Si-O⁻ si2->silanol2 si3 c18_1 Si-C18 si3->c18_1 si4 c18_2 Si-C18 si4->c18_2 si5 c18_3 Si-C18 si5->c18_3 terazosin Terazosin (Basic Analyte, BH⁺) terazosin->silanol2 Secondary Ionic Interaction (Causes Tailing) terazosin->c18_2 Primary Hydrophobic Interaction (Desired)

Interaction of Terazosin with a C18 stationary phase, showing desired and undesired interactions.

References

Technical Support Center: Enhancing the Limit of Detection for Terazosin Dimer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Terazosin and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving a low limit of detection (LOD) for the Terazosin dimer impurity.

Frequently Asked Questions (FAQs)

Q1: What is the Terazosin dimer impurity and why is it important to monitor?

The Terazosin dimer impurity, also known as Terazosin EP Impurity E or Terazosin USP Related Compound C, is a process-related impurity that can form during the synthesis of Terazosin. Its chemical name is 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. Regulatory bodies require strict control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, sensitive analytical methods are necessary for its accurate identification and quantification.

Q2: What are the main challenges in detecting the Terazosin dimer impurity at low levels?

Detecting the Terazosin dimer impurity at low concentrations can be challenging due to several factors:

  • Co-elution: The dimer's structural similarity to Terazosin and other related compounds can lead to co-elution in reversed-phase HPLC, making it difficult to resolve and accurately quantify, especially at low concentrations.

  • Low UV Absorbance: The impurity may have a low molar absorptivity at the detection wavelength typically used for Terazosin, resulting in a poor signal-to-noise ratio.

  • Ion Suppression in LC-MS/MS: In mass spectrometry-based methods, matrix effects from the sample or co-eluting compounds can suppress the ionization of the dimer impurity, leading to reduced sensitivity.

  • Poor Peak Shape: Peak tailing, a common issue with basic compounds like Terazosin and its impurities, can decrease peak height and, consequently, the signal-to-noise ratio, negatively impacting the LOD.

Q3: What is a typical starting point for an analytical method to detect the Terazosin dimer impurity?

A good starting point is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to achieve adequate separation of Terazosin from its impurities. For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments to improve the limit of detection for the Terazosin dimer impurity.

Issue 1: Poor Signal-to-Noise Ratio for the Dimer Impurity Peak
Potential Cause Recommended Solution
Suboptimal Detection Wavelength Optimize the UV detection wavelength. While 254 nm is common for Terazosin, the dimer impurity may have a different absorption maximum. A diode array detector (DAD) can be used to determine the optimal wavelength for the dimer.
Low Concentration of the Impurity Increase the sample concentration injected onto the column. However, be mindful of potential sample overload, which can lead to poor peak shape for the main component and the impurity.
High Baseline Noise Ensure proper mobile phase degassing to reduce baseline noise. A dirty flow cell in the detector can also contribute to noise; follow the manufacturer's instructions for cleaning.
Inefficient Ionization (LC-MS/MS) Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, specifically for the dimer impurity. Ensure the mobile phase pH is suitable for efficient ionization in the mass spectrometer source. A low pH mobile phase (e.g., using formic acid) is often beneficial for positive ion mode.
Issue 2: Co-elution of the Dimer Impurity with Terazosin or Other Impurities
Potential Cause Recommended Solution
Insufficient Chromatographic Resolution Modify the Mobile Phase: Adjust the organic modifier-to-buffer ratio in the mobile phase. A lower percentage of the organic solvent generally increases retention and may improve resolution. Switching between acetonitrile and methanol can also alter selectivity.
Adjust Mobile Phase pH: Since Terazosin and its impurities are ionizable, changing the mobile phase pH can significantly affect their retention and selectivity. Ensure the chosen pH is within the stable range for your column.
Change the Stationary Phase: If co-elution persists, consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, to achieve a different separation selectivity.
Inadequate Gradient Profile Optimize the gradient elution profile. A shallower gradient around the elution time of the dimer impurity can improve resolution from closely eluting peaks.
Issue 3: Poor Peak Shape (Tailing) for the Dimer Impurity
Potential Cause Recommended Solution
Secondary Interactions with Silanol (B1196071) Groups Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize interactions with residual silanol groups on the silica (B1680970) surface.
Mobile Phase Modification: Add a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to less than 3) will ensure that the basic amine groups on the dimer are fully protonated, which can reduce tailing.
Column Overload Reduce the injection volume or the concentration of the sample.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) values for Terazosin and its dimer impurity from various analytical methods.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Terazosin Dimer Impurity (Impurity E)HPLCNot specified0.0154%
TerazosinRP-HPLC0.065 µg/mL0.197 µg/mL
TerazosinRP-HPLC17.754 ppm53.802 ppm

Experimental Protocols

Protocol 1: High-Sensitivity RP-HPLC-UV Method for Terazosin Dimer Impurity

This protocol is a starting point and should be optimized for your specific instrumentation and requirements.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV or DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Terazosin reference standard and Terazosin dimer impurity reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Perchloric acid.

  • Sample solvent: Methanol/water (70/30 v/v).

2. Chromatographic Conditions:

  • Mobile Phase A: Perchloric acid solution (pH adjusted to 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 50 50
    25 50 50
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

3. Solution Preparation:

  • Standard Solution: Prepare a stock solution of the Terazosin dimer impurity reference standard in the sample solvent. Further dilute to a series of known concentrations to establish the calibration curve and determine the LOD and LOQ.

  • Sample Solution: Accurately weigh and dissolve the Terazosin sample in the sample solvent to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification

This protocol provides a general framework for developing a highly sensitive LC-MS/MS method.

1. Instrumentation and Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or similar reversed-phase column suitable for LC-MS.

  • Terazosin dimer impurity reference standard.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Optimize for the separation of the dimer impurity from Terazosin and other components.

  • Flow Rate: Optimize for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion (e.g., [M+H]+) for the Terazosin dimer impurity by direct infusion of a standard solution.

    • Optimize the collision energy to identify the most abundant and stable product ions.

    • Set up MRM transitions for quantification and confirmation.

  • Source Parameters: Optimize capillary voltage, source temperature, and nebulizer and drying gas flows to maximize the signal for the dimer impurity.

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation SamplePrep Prepare Terazosin Sample Solution HPLC HPLC-UV or LC-MS/MS Analysis SamplePrep->HPLC StandardPrep Prepare Dimer Impurity Standard Solutions StandardPrep->HPLC PeakIntegration Peak Integration and Identification HPLC->PeakIntegration Quantification Quantification of Dimer Impurity PeakIntegration->Quantification LOD_LOQ Determine LOD & LOQ Quantification->LOD_LOQ

Caption: A typical experimental workflow for the analysis of Terazosin dimer impurity.

Troubleshooting_LOD Start Low LOD for Dimer Impurity? CheckSignal Check Signal-to-Noise Ratio Start->CheckSignal No CheckResolution Check Chromatographic Resolution Start->CheckResolution Yes OptimizeDetection Optimize Detection Wavelength / MS Parameters CheckSignal->OptimizeDetection Low S/N End LOD Improved OptimizeDetection->End ModifyMobilePhase Modify Mobile Phase (Organic Ratio, pH) CheckResolution->ModifyMobilePhase Co-elution ChangeColumn Change Column (Different Stationary Phase) CheckResolution->ChangeColumn Co-elution Persists CheckPeakShape Check Peak Shape CheckResolution->CheckPeakShape Good Resolution ModifyMobilePhase->End ChangeColumn->End ImprovePeakShape Use End-Capped Column / Add Mobile Phase Modifier CheckPeakShape->ImprovePeakShape Peak Tailing CheckPeakShape->End Good Shape ImprovePeakShape->End

Caption: A troubleshooting guide for improving the Limit of Detection (LOD) of the Terazosin dimer impurity.

Terazosin_Impurities Terazosin Terazosin Dimer Terazosin Dimer Impurity (Impurity E) Terazosin->Dimer Synthesis By-product ImpurityA Terazosin Impurity A Terazosin->ImpurityA Synthesis Precursor OtherImpurities Other Process-Related and Degradation Impurities Terazosin->OtherImpurities Degradation / Synthesis

Caption: Relationship between Terazosin and its major impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chromatographic analysis of Terazosin and its related compounds, with a specific focus on improving the resolution between Terazosin Related Compound A and C.

Frequently Asked Questions (FAQs)

Q1: What are Terazosin Related Compounds A and C?

A1: Terazosin Related Compound A is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, a primary intermediate in the synthesis of Terazosin. Terazosin Related Compound C is 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine, a process-related impurity. Due to their structural similarities to the active pharmaceutical ingredient (API), achieving adequate chromatographic separation can be challenging.

Q2: Why is it difficult to achieve good resolution between Terazosin and its related compounds A and C?

A2: The difficulty in separating Terazosin from its related compounds A and C stems from their similar physicochemical properties. All three molecules share the same 4-amino-6,7-dimethoxyquinazoline core. The primary difference lies in the substituent on the piperazine (B1678402) ring. This structural similarity results in comparable retention behavior on traditional reversed-phase columns like C18 and C8, often leading to co-elution or poor resolution.

Q3: What is a typical starting HPLC method for the analysis of Terazosin and its impurities?

A3: A common starting point for analyzing Terazosin and its related compounds is a reversed-phase HPLC (RP-HPLC) method. A typical setup would include:

  • Column: A C18 or C8 column is frequently used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard.

  • Detection: UV detection at approximately 254 nm is common.[1]

It is crucial to note that this is a starting point, and the specific gradient, mobile phase composition, and pH will likely require optimization to achieve the desired resolution.

Troubleshooting Guide: Improving Resolution Between Terazosin Related Compounds A and C

Poor resolution between Terazosin Related Compounds A and C is a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.

Initial Assessment

Before making any changes to your method, it is important to confirm the problem and gather baseline data.

  • System Suitability Check: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, and ensure the detector is functioning correctly.

  • Peak Identification: Confirm the identity of the peaks for Terazosin, Related Compound A, and Related Compound C, typically by running individual standards or using a well-characterized reference mixture.

  • Quantify the Problem: Calculate the resolution between the critical peak pair (in this case, Terazosin and its related compounds A and C). A resolution value of less than 1.5 is generally considered insufficient for robust quantification.

Troubleshooting Workflow

The following workflow provides a step-by-step guide to improving the resolution between Terazosin related compounds A and C.

Troubleshooting_Workflow cluster_0 Initial State: Poor Resolution (Rs < 1.5) cluster_1 Troubleshooting Steps cluster_2 Desired Outcome start Poor Resolution Between Terazosin Related Compounds A & C step1 Step 1: Modify Mobile Phase Composition start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 If resolution is still poor step3 Step 3: Change Column Chemistry step2->step3 If resolution is still poor step4 Step 4: Optimize Column Temperature step3->step4 If resolution is still poor end Improved Resolution (Rs >= 1.5) step4->end Successful Optimization

Caption: A logical workflow for troubleshooting poor resolution.

Step 1: Modify Mobile Phase Composition

Adjusting the organic modifier ratio is often the first and simplest step.

  • Decrease Organic Modifier Concentration: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation due to differences in their solvent properties. Acetonitrile generally has a stronger elution strength for many compounds in reversed-phase chromatography.

Parameter ChangeRationaleExpected Outcome
Decrease Acetonitrile % Increases analyte interaction with the stationary phase.Increased retention times and potentially improved resolution.
Switch Methanol to Acetonitrile Alters the selectivity of the separation.May improve resolution for specific peak pairs.
Step 2: Adjust Mobile Phase pH

Terazosin and its related compounds are ionizable, making mobile phase pH a powerful tool for manipulating their retention and improving resolution.

  • Low pH (e.g., pH 2-4): At a low pH, the basic amine functional groups on Terazosin and its related compounds will be fully protonated (ionized). This can lead to better peak shapes by minimizing secondary interactions with the silica (B1680970) support of the column.

  • Mid-Range pH (e.g., pH 4-6): In this range, the ionization state of the molecules may change, leading to shifts in retention times and potentially improving selectivity between them.

  • High pH (e.g., pH > 8): At a higher pH, Terazosin and its related compounds will be in their neutral, non-ionized form, which generally leads to increased retention on a reversed-phase column. However, it is critical to use a pH-stable column for high-pH mobile phases to avoid column degradation.

pH RangeIonization State of Terazosin & ImpuritiesPotential Impact on Resolution
2.0 - 4.0 Fully Protonated (Ionized)Improved peak shape, potential for altered selectivity.
4.0 - 6.0 Partially IonizedSignificant changes in retention and selectivity are possible.
> 8.0 (with appropriate column) Primarily Neutral (Non-ionized)Increased retention, which may improve separation.
Step 3: Change Column Chemistry

If modifying the mobile phase is not sufficient, changing the stationary phase can provide a significant change in selectivity.

  • C18 vs. C8: If you are using a C18 column, switching to a C8 column will result in shorter retention times due to the shorter alkyl chains. This may or may not improve resolution, but it can be a useful diagnostic tool.

  • Phenyl Columns: Phenyl columns offer different selectivity compared to C18 and C8 columns due to the potential for pi-pi interactions with the aromatic rings in Terazosin and its impurities. This can be particularly effective in separating structurally similar aromatic compounds.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions. They have been shown to be effective in separating Terazosin and its impurities.[2]

Column TypePrimary Interaction MechanismPotential Advantage for Terazosin Analysis
C18 HydrophobicGood general-purpose column.
C8 Hydrophobic (less than C18)Shorter analysis times.
Phenyl Hydrophobic, Pi-Pi InteractionsAlternative selectivity for aromatic compounds.
PFP Hydrophobic, Aromatic, Dipole-DipoleCan provide unique selectivity for complex mixtures.
Step 4: Optimize Column Temperature

Adjusting the column temperature can also impact resolution.

  • Increase Temperature: Raising the column temperature (e.g., from 30°C to 40°C) will decrease the viscosity of the mobile phase, which can lead to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of the analytes.

  • Decrease Temperature: Lowering the temperature will increase retention and may improve the resolution of some compounds, but it will also lead to broader peaks and longer run times.

Experimental Protocols

The following is a detailed experimental protocol for the HPLC analysis of Terazosin and its related compounds, which can be used as a starting point for method development and troubleshooting.

Recommended HPLC Method
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Solution Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Terazosin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Impurity Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of each Terazosin Related Compound A and C Reference Standards into separate 5 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • System Suitability Solution: Prepare a solution of Terazosin at a working concentration (e.g., 100 µg/mL) and spike it with the impurity stock solutions to achieve a final impurity concentration of approximately 0.5-1.0% of the Terazosin concentration.

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Terazosin to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

Experimental_Workflow prep Prepare Mobile Phase and Solutions equilibrate Equilibrate HPLC System with Initial Mobile Phase Conditions prep->equilibrate inject_ss Inject System Suitability Solution equilibrate->inject_ss check_ss Check System Suitability Parameters (Resolution, Tailing Factor) inject_ss->check_ss check_ss->equilibrate If System Suitability Fails inject_samples Inject Standards and Samples check_ss->inject_samples If System Suitability Passes acquire_data Acquire and Process Chromatographic Data inject_samples->acquire_data analyze Analyze Results and Report Findings acquire_data->analyze

Caption: A standard workflow for HPLC analysis.

References

Technical Support Center: Chromatographic Analysis of Terazosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Terazosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common issue in the HPLC analysis of Terazosin?

Peak tailing is a prevalent problem in the analysis of Terazosin primarily due to its chemical structure. Terazosin is a basic compound containing amine functional groups.[1] These groups can engage in secondary interactions with the acidic silanol (B1196071) groups present on the surface of conventional silica-based stationary phases.[1][2] This interaction leads to a non-ideal chromatographic peak shape, characterized by a tail.

Another significant factor is the mobile phase pH. If the pH is not appropriately controlled, it can lead to inconsistent ionization of both the Terazosin molecule and the silanol groups on the stationary phase, exacerbating peak tailing.[1][2]

Q2: How can I troubleshoot and mitigate peak tailing for my Terazosin peak?

To address peak tailing, consider the following troubleshooting steps:

  • Mobile Phase pH Adjustment: A crucial step is to adjust the mobile phase pH. Operating at a lower pH (e.g., pH < 5) ensures that Terazosin, with a pKa of approximately 7.1, is fully protonated.[2] This reduces its interaction with the silanol groups, leading to an improved peak shape.[2]

  • Use of Mobile Phase Modifiers: Incorporating a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), into the mobile phase at a low concentration (0.1-0.5%) can effectively mask the active silanol sites on the stationary phase, thereby minimizing secondary interactions.[2][3]

  • Column Selection: Employing a modern, high-purity, end-capped C18 or C8 column is highly recommended.[2] These columns have a reduced number of free silanol groups, which helps in obtaining symmetrical peaks.

  • Sample Overload: Injecting a sample that is too concentrated can lead to saturation of the stationary phase, resulting in peak broadening and tailing.[1] Consider diluting your sample.

  • System Check: Ensure that there are no system-related issues such as dead volumes in tubing connections or a partially blocked column inlet frit, as these can also contribute to poor peak shape.[1]

Q3: I am observing poor resolution between Terazosin and its impurities. What steps can I take to improve the separation?

Achieving adequate resolution between Terazosin and its structurally similar impurities can be challenging.[4] Here are some strategies to enhance resolution:

  • Optimize Mobile Phase Composition: Systematically alter the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve resolution.[4]

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation, as they have different solvent properties.[4]

  • Implement Gradient Elution: A gradient elution program, where the mobile phase composition is changed over the course of the run, can significantly improve the separation of impurities with varying retention behaviors.[2]

  • Column Temperature: Adjusting the column temperature can influence selectivity and efficiency. Increasing the temperature can sometimes improve peak shape and resolution.[4]

  • Column Selection: Using a column with smaller particles or a different stationary phase chemistry can provide better separation efficiency.[2]

Q4: My retention times for Terazosin are inconsistent. What could be the cause and how can I fix it?

Variable retention times for an ionizable compound like Terazosin are often linked to inconsistencies in the mobile phase or temperature fluctuations.[2]

  • Mobile Phase Preparation: Ensure precise and consistent preparation of the mobile phase. Use a calibrated pH meter and accurately measure all components. Buffering the mobile phase is critical to maintain a stable pH.[2]

  • Column Temperature Control: Employ a thermostatically controlled column compartment to maintain a constant temperature throughout the analysis.[2]

  • System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

Q5: What are the common degradation products of Terazosin that I should be aware of?

Forced degradation studies have shown that Terazosin is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[5][6][7] A key degradation product formed under both acidic and alkaline hydrolysis is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[6][7] Under oxidative stress, a larger number of degradation products can be formed.[6][8]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common chromatographic issues encountered during Terazosin analysis.

G Troubleshooting Workflow for Terazosin Analysis start Start Analysis check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing Observed check_peak_shape->peak_tailing No good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape Yes troubleshoot_tailing Adjust Mobile Phase pH Add Basic Modifier Use End-Capped Column peak_tailing->troubleshoot_tailing check_resolution Assess Resolution good_peak_shape->check_resolution poor_resolution Poor Resolution check_resolution->poor_resolution No good_resolution Good Resolution check_resolution->good_resolution Yes troubleshoot_resolution Optimize Mobile Phase Ratio Change Organic Modifier Implement Gradient Elution poor_resolution->troubleshoot_resolution check_retention Check Retention Time Stability good_resolution->check_retention variable_rt Variable Retention Times check_retention->variable_rt No stable_rt Stable Retention Times check_retention->stable_rt Yes troubleshoot_rt Ensure Precise Mobile Phase Prep Use Column Oven Ensure System Equilibration variable_rt->troubleshoot_rt end_analysis Analysis Complete stable_rt->end_analysis troubleshoot_tailing->check_peak_shape troubleshoot_resolution->check_resolution troubleshoot_rt->check_retention G terazosin Terazosin alpha1 Alpha-1 Adrenergic Receptors terazosin->alpha1 Blocks smooth_muscle Smooth Muscle Cells (Blood Vessels, Prostate) alpha1->smooth_muscle Located on vasodilation Vasodilation smooth_muscle->vasodilation relaxation Relaxation of Prostate and Bladder Neck smooth_muscle->relaxation bp_lowered Lowered Blood Pressure vasodilation->bp_lowered Leads to urine_flow Improved Urinary Flow relaxation->urine_flow Leads to

References

Minimizing on-column degradation of Terazosin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terazosin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing on-column degradation and troubleshooting common issues encountered during the chromatographic analysis of Terazosin.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of on-column degradation of Terazosin during HPLC analysis?

On-column degradation of Terazosin can be attributed to several factors related to its chemical structure and the chromatographic conditions. Terazosin is susceptible to hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2] Key contributing factors during analysis include:

  • Mobile Phase pH: Extreme pH values in the mobile phase can promote the hydrolysis of the amide bond in the Terazosin molecule.[2][3] While a low pH (e.g., < 5) is often used to ensure the analyte is fully protonated and to minimize interactions with silanol (B1196071) groups, highly acidic conditions can also lead to degradation over time.[4] Conversely, high pH mobile phases can cause the silica (B1680970) backbone of the column to dissolve, leading to poor performance and potentially interacting with the analyte.[5]

  • Column Chemistry: The stationary phase can play a role in degradation. Residual acidic silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of Terazosin, which may contribute to peak tailing and, in some instances, could potentially catalyze degradation, especially at elevated temperatures.[4][5]

  • Temperature: Elevated column temperatures, while sometimes used to improve peak shape and reduce viscosity, can accelerate the degradation of thermally labile compounds like Terazosin.[1]

  • Mobile Phase Composition: Certain mobile phase additives or impurities could potentially contribute to the degradation of the analyte. Oxidizing agents or metal contaminants in the mobile phase or system can lead to the formation of oxidized derivatives.[2][6]

Q2: My Terazosin peak is tailing. What are the likely causes and how can I resolve this?

Peak tailing is a common issue when analyzing basic compounds like Terazosin.[5] The primary cause is secondary interactions between the basic amine groups of Terazosin (pKa ≈ 7.1) and acidic residual silanol groups on the silica-based stationary phase.[4]

Here are immediate troubleshooting steps:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 2 units below the pKa of Terazosin (e.g., pH < 5). This ensures the complete protonation of Terazosin, minimizing its interaction with silanol groups.[4]

  • Use a Mobile Phase Modifier: Add a basic modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase at a low concentration (e.g., 0.1-0.5%). These modifiers compete with Terazosin for binding to the active silanol sites, effectively masking them.[4]

  • Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a minimal number of free silanol groups, which significantly improves peak symmetry for basic analytes.[4]

  • Check for Column Contamination: If peak shape deteriorates over time, strongly retained compounds from the sample matrix may have accumulated on the column. Implement a robust column washing procedure as recommended by the manufacturer.[5]

Q3: I am observing unexpected peaks in my chromatogram. Could this be on-column degradation?

The appearance of unexpected peaks, especially those that are broad or have poor shape, could be indicative of on-column degradation. To investigate this, consider the following:

  • Forced Degradation Studies: Perform forced degradation studies on a pure sample of Terazosin under acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][7] This will help you identify the retention times of known degradation products. The primary degradation product from acid and base hydrolysis is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[1][8]

  • Vary Injection Volume and Concentration: Injecting a highly concentrated sample can lead to sample overload and peak distortion, which might be mistaken for degradation.[5] Try injecting a smaller volume or a more dilute sample.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[5]

Troubleshooting Guide

Issue 1: Gradual Loss of Peak Area and Appearance of New Peaks
Possible Cause Recommended Solution
On-column degradation due to mobile phase pH Evaluate the stability of Terazosin in the mobile phase over time. If degradation is observed, consider adjusting the pH to a more neutral range, if compatible with good chromatography, or reducing the analysis time. For example, using a mobile phase with 0.1% triethylamine in water, adjusted to pH 3.0 with phosphoric acid, can help maintain stability.[4]
Column Degradation High pH mobile phases can degrade the silica-based column packing. Ensure the mobile phase pH is within the recommended range for the column. If high pH is necessary, use a hybrid or polymer-based column designed for such conditions.
Oxidative Degradation De-gas the mobile phase thoroughly to remove dissolved oxygen. Use high-purity solvents and reagents to minimize contaminants.[6]
Issue 2: Poor Peak Shape and Tailing
Possible Cause Recommended Solution
Secondary Interactions with Silanol Groups Use a modern, end-capped C18 or C8 column.[4] Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%).[4] Lower the mobile phase pH to < 5 to ensure full protonation of Terazosin.[4]
Sample Overload Reduce the injection volume or dilute the sample.[5]
Sample Solvent Effects Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Terazosin

This protocol provides a starting point for a stability-indicating HPLC method capable of separating Terazosin from its degradation products.[9][10]

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5.0 µm)[9]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A good starting point is a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer at a pH between 3 and 4. For example, a mobile phase consisting of Acetonitrile, Methanol, and 10 mM Ammonium Acetate.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[4]
Protocol 2: Forced Degradation Study

To identify potential degradation products, subject a solution of Terazosin (e.g., 1 mg/mL) to the following stress conditions.[1]

Stress Condition Methodology
Acid Hydrolysis Treat the drug solution with 0.1N HCl at 80 °C for 10 hours.[1]
Alkaline Hydrolysis Treat the drug solution with 0.1N NaOH at 80 °C for 20 minutes.[1]
Oxidative Degradation Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[9]
Thermal Degradation Expose the solid drug to 60 °C for 3 days.[1]
Photolytic Degradation Expose the drug solution to sunlight for 3 days.[1]

Visualizations

G cluster_problem Problem Identification cluster_degradation Degradation Troubleshooting cluster_tailing Peak Tailing Troubleshooting cluster_solution Solution start Poor Peak Shape or Unexpected Peaks for Terazosin check_degradation Is Degradation Suspected? start->check_degradation check_tailing Is Peak Tailing Observed? start->check_tailing forced_degradation Perform Forced Degradation Study check_degradation->forced_degradation Yes adjust_ph Adjust Mobile Phase pH (< 5) check_tailing->adjust_ph Yes check_mobile_phase Optimize Mobile Phase (pH, Additives) forced_degradation->check_mobile_phase check_column_temp Reduce Column Temperature check_mobile_phase->check_column_temp solution Improved Peak Shape and Minimized On-Column Degradation check_column_temp->solution use_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->use_modifier change_column Use End-Capped Column use_modifier->change_column change_column->solution

Troubleshooting workflow for Terazosin analysis.

G cluster_stress Stress Conditions cluster_products Degradation Products terazosin Terazosin acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) terazosin->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) terazosin->base oxidation Oxidation (e.g., 3% H2O2) terazosin->oxidation hydrolysis_product 2-piperazinyl-6,7-dimethoxy- 4-aminoquinazoline acid->hydrolysis_product base->hydrolysis_product oxidation_products Oxidized Derivatives (e.g., Hydroxylated, Carbonylated) oxidation->oxidation_products

Degradation pathways of Terazosin.

References

Navigating the Separation: A Technical Guide to HPLC Column Selection for Terazosin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the analysis of Terazosin (B121538) and its impurities, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step toward achieving accurate and reliable results. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and comprehensive experimental protocols to streamline your impurity profiling workflow.

Troubleshooting Guide: Common Challenges in Terazosin HPLC Analysis

Observed Problem Potential Causes Recommended Solutions
Peak Tailing for Terazosin Secondary Interactions: As a basic compound (pKa ≈ 7.1), Terazosin can interact with acidic residual silanol (B1196071) groups on silica-based column packing, leading to tailing.[1] Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Terazosin can cause inconsistent ionization and peak tailing.[1] Column Contamination: Buildup of strongly retained compounds on the column.Column Selection: Use an end-capped column or a column with a base-deactivated stationary phase. pH Adjustment: Operate the mobile phase at a low pH (e.g., 3-4) to ensure complete protonation of Terazosin, which minimizes interactions with silanol groups.[1] Alternatively, a high pH (>9) can be used with a pH-stable column to keep Terazosin in its neutral form, thereby increasing retention.[1] Mobile Phase Additives: Incorporate a competing base, such as diethylamine (B46881), into the mobile phase to block active silanol sites.[2][3] Column Washing: Implement a robust column washing procedure between injections.
Variable Retention Times Inconsistent Mobile Phase Preparation: Minor variations in pH or composition can lead to shifts, especially for ionizable compounds like Terazosin.[1] Temperature Fluctuations: Changes in column temperature affect retention times.[1]Precise Preparation: Employ a calibrated pH meter and ensure accurate measurements of all mobile phase components. Buffering the mobile phase is crucial for stable pH.[1] Temperature Control: Utilize a thermostatically controlled column oven to maintain a constant temperature.[1]
Poor Resolution Between Impurities Suboptimal Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be ideal for separating structurally similar impurities. Inadequate Column Chemistry: The chosen stationary phase may not provide sufficient selectivity for the impurities of interest.Method Optimization: Systematically vary the organic modifier (e.g., acetonitrile, methanol) and the gradient profile. Alternative Column Chemistries: Explore different stationary phases. For instance, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and increased retention for certain Terazosin impurities compared to traditional C18 columns.[4][5]
Co-elution of Impurities Similar Polarity of Analytes: Impurities with very similar chemical structures and polarities can be challenging to separate.Column Screening: Test a range of columns with different selectivities (e.g., C18, C8, Phenyl, Cyano) to identify the most effective stationary phase.[6][7] Gradient Optimization: A shallow gradient can often improve the separation of closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for Terazosin impurity profiling?

A C18 column is the most frequently reported stationary phase for the analysis of Terazosin and its related compounds.[2][8][9][10] However, the choice of a specific C18 column can significantly impact the separation. Look for columns that are well end-capped to minimize peak tailing associated with the basic nature of Terazosin.

Q2: How does the mobile phase pH affect the analysis of Terazosin?

The pH of the mobile phase is a critical parameter. At a low pH (e.g., 3-4), Terazosin will be fully protonated (ionized), which can improve peak shape by reducing interactions with silanol groups, though it may decrease retention time.[1] At a high pH (e.g., >9), Terazosin is in its neutral, non-ionized form, leading to increased retention. However, standard silica-based columns are not stable at high pH, so a pH-resistant column would be necessary.[1] Therefore, controlling the mobile phase pH with a suitable buffer is essential for achieving reproducible and symmetrical peaks.[1]

Q3: What are the common impurities of Terazosin I should be aware of?

Common process-related impurities and degradation products include Terazosin Related Compound A and C.[10] Forced degradation studies have shown that 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline is a major degradation product under both acidic and alkaline conditions.[10][11] Oxidative conditions can also lead to the formation of other impurities.[11]

Q4: Are there alternative column chemistries to C18 for Terazosin analysis?

Yes, alternative stationary phases can provide better separation for certain impurities. A pentafluorophenyl (PFP) stationary phase has been shown to be effective in retaining and separating all specified impurities of Terazosin, offering a significant improvement over traditional C18 phases for certain critical pairs.[4][5] C8 columns have also been used for the separation of Terazosin and its related substances.[12]

Experimental Protocols

Protocol 1: General Purpose C18 Method for Terazosin and Impurities

This protocol is a starting point for the analysis of Terazosin and its common impurities.

  • Column: Kromasil C18 (250 x 4.6 mm, 5.0 µm)[2][10]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Methanol

    • C: 10 mM Ammonium acetate

    • A mixture of A, B, and C with the addition of diethylamine (0.05 ml) can be used to improve peak shape.[2]

  • Detection: UV at 254 nm[2][8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25°C

  • Injection Volume: 20 µL

Protocol 2: Forced Degradation Study and Stability-Indicating Method

This protocol is designed to generate and separate degradation products of Terazosin.

  • Stress Conditions: [2]

    • Acid Hydrolysis: 0.1N HCl at 80°C for 10 hours.

    • Alkaline Hydrolysis: 0.1N NaOH at 80°C for 20 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.

    • Photolytic Degradation: Exposure to sunlight for 3 days.

    • Thermal Degradation: 60°C for 3 days.

  • Column: Reversed-phase C18 column[8]

  • Mobile Phase: A mixture of water, acetonitrile, methanol, glacial acetic acid, and diethylamine (e.g., 25:35:40:1:0.017 v/v/v/v/v).[3][8]

  • Detection: UV at 254 nm[3][8]

  • Analysis: The stressed samples are diluted and injected into the HPLC system to assess the separation of the parent drug from any degradation products.

Data Presentation

Table 1: Comparison of HPLC Columns for Terazosin Impurity Profiling

Column Type Particle Size (µm) Dimensions (mm) Advantages Disadvantages Reference
Kromasil C18 5.0250 x 4.6Good retention and resolution for Terazosin and related compounds.May exhibit peak tailing for basic compounds without mobile phase modifiers.[2][10]
Agilent Zorbax C18 5.0250 x 4.6Robust and reliable for routine analysis.Similar to other traditional C18 columns, may require optimization for peak shape.[9]
Sepax GP-C8 5.0250 x 4.6Offers slightly different selectivity compared to C18.May have lower retention for some non-polar impurities.[12]
Pentafluorophenyl (PFP) Not SpecifiedNot SpecifiedProvides alternative selectivity and enhanced retention for specific impurities, enabling the separation of all specified impurities in a single run.[4][5]May not be as universally applicable as C18 for all types of separations.[4][5]

Table 2: Method Validation Parameters from a Validated RP-HPLC Method

Parameter Terazosin Prazosin Doxazosin (B1670899) Reference
Linearity Range (µg/ml) 2 - 5002 - 5002 - 500[2]
Limit of Detection (LOD) (µg/ml) 0.0650.0330.109[2]
Limit of Quantitation (LOQ) (µg/ml) 0.1970.1020.332[2]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis drug_substance Terazosin Drug Substance/Product forced_degradation Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) drug_substance->forced_degradation dissolution Dissolution in Suitable Solvent forced_degradation->dissolution ref_std Reference Standard ref_std->dissolution dilution Dilution to Working Concentration dissolution->dilution hplc_system HPLC System (Pump, Injector, Column Oven) dilution->hplc_system hplc_run Chromatographic Run hplc_system->hplc_run column_selection Column Selection (e.g., C18, PFP) column_selection->hplc_system mobile_phase Mobile Phase Preparation mobile_phase->hplc_system detector UV Detector hplc_run->detector chromatogram Chromatogram Acquisition detector->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration impurity_quantification Impurity Quantification & Reporting peak_integration->impurity_quantification

Caption: Experimental workflow for Terazosin impurity profiling.

Troubleshooting_Logic start Poor Chromatographic Performance? peak_tailing Peak Tailing? start->peak_tailing Yes variable_rt Variable Retention Times? start->variable_rt No peak_tailing->variable_rt No solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_column Use End-capped or Base-deactivated Column peak_tailing->solution_column Yes poor_resolution Poor Resolution? variable_rt->poor_resolution No solution_temp Use Column Oven variable_rt->solution_temp Yes solution_mobile_phase_prep Ensure Precise Mobile Phase Preparation variable_rt->solution_mobile_phase_prep Yes solution_column_chem Try Alternative Column Chemistry (PFP) poor_resolution->solution_column_chem Yes solution_gradient Optimize Gradient poor_resolution->solution_gradient Yes end Improved Chromatography poor_resolution->end No solution_ph->end solution_column->end solution_temp->end solution_mobile_phase_prep->end solution_column_chem->end solution_gradient->end

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

A Head-to-Head Battle: HPLC vs. UPLC for Comprehensive Impurity Profiling of Terazosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Terazosin is a critical aspect of drug safety and efficacy. The meticulous identification and quantification of impurities are paramount. High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone of this analytical endeavor. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has ushered in a new era of efficiency and sensitivity, offering a powerful alternative for the stringent demands of pharmaceutical quality control.

This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Terazosin, an alpha-1 adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia. By examining key performance metrics and providing detailed experimental protocols, this document serves as a resource for selecting the most appropriate chromatographic technique for robust and reliable impurity analysis.

At a Glance: Key Performance Differences

While both HPLC and UPLC operate on the foundational principles of liquid chromatography, the primary distinction lies in the particle size of the stationary phase and the corresponding instrumentation designed to handle higher backpressures. UPLC systems utilize columns with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This fundamental difference translates into significant improvements in speed, resolution, and sensitivity.

A notable example of this advancement is the development of a modern UPLC (also referred to as UHPLC) method to replace the time-consuming European Pharmacopoeia HPLC method for Terazosin impurity profiling. This new UPLC method was able to separate 11 related compounds in under 6 minutes, a stark contrast to the 90 minutes required by the conventional HPLC method.[1] This dramatic reduction in analysis time significantly enhances laboratory throughput and reduces operational costs.

Quantitative Data Summary: HPLC vs. UPLC for Terazosin Analysis

The following tables summarize the typical performance characteristics of HPLC and UPLC methods for the analysis of Terazosin and its impurities, based on established analytical methodologies.

Table 1: Performance Comparison

ParameterHPLCUPLCKey Advantages of UPLC
Analysis Time Long (e.g., ~90 min for Ph. Eur. method)[1]Short (e.g., < 20 min)[1]Higher sample throughput, faster method development.
Resolution GoodExcellentBetter separation of closely eluting impurities.
Sensitivity (LOD/LOQ) StandardHighImproved detection of trace-level impurities.
Solvent Consumption HighLowReduced operational costs and environmental impact.[2]
System Backpressure Low to ModerateHighRequires specialized instrumentation.

Table 2: Typical Method Parameters

ParameterHPLCUPLC
Column C18, 250 mm x 4.6 mm, 5 µm particle size[3]PFP (Pentafluorophenyl), e.g., Kinetex F5, <100 mm x 3.0 mm, <2.6 µm particle size[1]
Flow Rate 1.0 - 1.5 mL/min[3]~0.5 - 1.0 mL/min
Injection Volume 10 - 20 µL1 - 5 µL
Detection UV at 254 nm[3]UV at a suitable wavelength for all impurities[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of Terazosin and its related compounds.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 10 mM Ammonium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient should be optimized for adequate separation.[3][4]

  • Flow Rate: 1.0 - 1.5 mL/min.[3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[3]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 20 µL.[3]

Sample Preparation:

  • Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to achieve a known concentration.

  • For impurity analysis, a concentration that allows for the detection of impurities at the desired reporting threshold should be prepared.

System Suitability:

Before analysis, the system should be evaluated to ensure it is performing adequately. Key parameters include:

  • Resolution: The resolution between the Terazosin peak and the closest eluting impurity should be not less than 1.5.[3]

  • Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.[3]

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[3]

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol is based on a modern, rapid method for Terazosin impurity profiling.

Chromatographic Conditions:

  • Column: A high-efficiency column such as a Pentafluorophenyl (PFP) stationary phase (e.g., Kinetex F5) is recommended for improved retention of certain impurities.[1] A typical dimension would be 100 mm x 3.0 mm with a particle size of 2.6 µm or less.

  • Mobile Phase: A gradient elution using an acidic mobile phase (e.g., 0.1% perchloric acid in water) as eluent A and an organic solvent like acetonitrile as eluent B.

  • Flow Rate: Optimized for the smaller column dimensions, typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, for example, at 40°C.

  • Detection: UV detection at a wavelength appropriate for both Terazosin and its impurities (e.g., 245 nm).[1]

  • Injection Volume: A smaller injection volume, typically 1-5 µL, is used to prevent column overload.

Sample Preparation:

  • Prepare the sample by dissolving it in a suitable solvent mixture (e.g., Methanol/Water = 70:30 v/v) to a concentration of approximately 2.0 mg/mL.[1]

System Suitability:

Similar to HPLC, system suitability tests should be performed to ensure the validity of the results, with acceptance criteria for resolution, tailing factor, and precision.

Mandatory Visualizations

To further elucidate the experimental processes and logical relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition and Processing cluster_comparison Comparative Analysis prep_standard Prepare Terazosin and Impurity Standards hplc_analysis Inject into HPLC System prep_standard->hplc_analysis uplc_analysis Inject into UPLC System prep_standard->uplc_analysis prep_sample Prepare Terazosin Sample Solution prep_sample->hplc_analysis prep_sample->uplc_analysis acquire_hplc Acquire HPLC Chromatogram hplc_analysis->acquire_hplc acquire_uplc Acquire UPLC Chromatogram uplc_analysis->acquire_uplc process_data Integrate Peaks and Quantify Impurities acquire_hplc->process_data acquire_uplc->process_data compare_results Compare Performance Metrics (Time, Resolution, Sensitivity) process_data->compare_results

A typical workflow for the comparative analysis of HPLC and UPLC.

logical_relationship cluster_hplc HPLC cluster_uplc UPLC hplc_params Larger Particles (3-5 µm) Lower Pressure hplc_outcomes Longer Run Time Standard Resolution Higher Solvent Use hplc_params->hplc_outcomes leads to uplc_params Smaller Particles (<2 µm) Higher Pressure uplc_outcomes Shorter Run Time Higher Resolution Lower Solvent Use uplc_params->uplc_outcomes leads to

Logical relationship between particle size and performance.

Conclusion: A Clear Winner for Efficiency and Sensitivity

For the impurity profiling of Terazosin, UPLC emerges as a technologically superior method, offering substantial improvements in speed, resolution, and sensitivity over traditional HPLC. The ability to drastically reduce analysis times while enhancing the separation of critical impurities makes UPLC a highly attractive option for high-throughput quality control environments and in-depth characterization of drug substances. Furthermore, the significant reduction in solvent consumption aligns with green chemistry initiatives and can lead to considerable long-term cost savings. While HPLC remains a robust and reliable technique, the compelling advantages of UPLC in performance and efficiency make it the recommended approach for modern pharmaceutical analysis of Terazosin and its impurities.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantification and purity assessment of Terazosin and its associated compounds. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of experimental data and protocols to facilitate informed decisions in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent technique for the analysis of Terazosin and its impurities.[1] Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2]

Quantitative Data Summary

The following tables summarize key performance parameters of different analytical methods applied to the analysis of Terazosin.

Table 1: HPLC Method Parameters for Terazosin Impurity Profiling

ParameterHigh-Performance Liquid Chromatography (HPLC)
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile PhaseGradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol)[1]
Flow Rate1.0 - 1.5 mL/min[1]
DetectionUV at 254 nm[1]
Injection Volume20 µL[1]
Column TemperatureAmbient or controlled at a specific temperature (e.g., 30 °C)[1]

Table 2: System Suitability Parameters for HPLC Analysis of Terazosin

ParameterAcceptance Criteria
Resolution≥ 1.5 (between Terazosin and the closest eluting impurity)[1]
Tailing Factor≤ 2.0 (for the Terazosin peak)[1]
Relative Standard Deviation (RSD)≤ 2.0% (for replicate injections of standard solution)[1]

Table 3: Linearity and Detection Limits of a Stability-Indicating RP-HPLC Method for Terazosin

ParameterValue
Linearity Range2–500 µg/ml[3]
Regression Equationy = 3750x − 7634[3]
Correlation Coefficient (r²)0.999[3]
Limit of Detection (LOD)0.065 µg/ml[3]
Limit of Quantitation (LOQ)0.197 µg/ml[3]

Table 4: HPTLC Method Parameters for Terazosin Analysis

ParameterHigh-Performance Thin-Layer Chromatography (HPTLC)
Stationary PhaseSilica (B1680970) gel precoated aluminum plate 60F-254[4]
Mobile PhaseChloroform:Toluene:Methanol (9:1:6, v/v/v)[4]
Wavelength for Detection254 nm[4]
Linearity Range50-2500 µg/ml[5]
Correlation Coefficient (r²)0.999[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is based on established pharmacopeial methods and scientific literature for the analysis of Terazosin and its related compounds.[1]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier such as acetonitrile or methanol. The gradient program should be optimized to ensure adequate separation of all impurities.[1]

    • Flow Rate: 1.0 - 1.5 mL/min.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 20 µL.[1]

    • Column Temperature: Ambient or controlled at a specific temperature, for example, 30 °C.[1]

  • System Suitability:

    • Before initiating sample analysis, the chromatographic system's performance must be verified.

    • Resolution: The resolution between the Terazosin peak and the nearest eluting impurity peak should be no less than 1.5.[1]

    • Tailing Factor: The tailing factor for the Terazosin peak should not exceed 2.0.[1]

    • Relative Standard Deviation (RSD): The RSD for the peak area of Terazosin from replicate injections of a standard solution should be no more than 2.0%.[1]

  • Sample Preparation:

    • Accurately weigh the Terazosin sample and dissolve it in a suitable diluent (e.g., the mobile phase) to achieve a known concentration.[1]

Stability-Indicating High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is designed for the quantitative estimation of Terazosin in pharmaceutical dosage forms and to assess its stability.[4][5]

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60F-254 aluminum plates (20 cm x 10 cm, 250 µm thickness).[4]

    • Mobile Phase: A mixture of Chloroform, Toluene, and Methanol in a ratio of 9:1:6 (by volume).[4]

    • Detection: Densitometric scanning at 254 nm.[4]

  • Forced Degradation Studies:

    • To establish the stability-indicating nature of the method, Terazosin is subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and light.[5]

    • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 40°C for 48 hours.[2]

    • Alkaline Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 40°C for 10 hours.[2][5]

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at 40°C for 24 hours.

    • Thermal Degradation: Keep the drug solution at 40°C for 5 days.[2]

    • Photolytic Degradation: Expose the drug solution to UV light.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between different analytical methods.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation start Start: Terazosin Sample dissolve Dissolve in Suitable Diluent start->dissolve stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) dissolve->stress Stability Studies dilute Dilute to Final Concentration dissolve->dilute Assay/Impurity Analysis neutralize Neutralize (for hydrolysis samples) stress->neutralize neutralize->dilute hplc HPLC Analysis dilute->hplc hptlc HPTLC Analysis dilute->hptlc process Data Acquisition & Peak Integration hplc->process hptlc->process validate Method Validation (Specificity, Linearity, Precision, Accuracy) process->validate report Final Report validate->report

Caption: Experimental workflow for the analysis of Terazosin and its related compounds.

cluster_methods Analytical Methods for Terazosin cluster_comparison Comparative Attributes hplc HPLC (High-Performance Liquid Chromatography) uplc UPLC (Ultra-Performance Liquid Chromatography) speed Speed hplc->speed Standard sensitivity Sensitivity hplc->sensitivity Good resolution Resolution hplc->resolution Good cost Cost hplc->cost Moderate solvent Solvent Consumption hplc->solvent High hptlc HPTLC (High-Performance Thin-Layer Chromatography) uplc->speed Very Fast uplc->sensitivity Very High uplc->resolution Very High uplc->cost High uplc->solvent Low spectro Spectrophotometry hptlc->speed Fast hptlc->sensitivity Moderate hptlc->resolution Moderate hptlc->cost Low hptlc->solvent Low spectro->speed Very Fast spectro->sensitivity Low spectro->resolution None (for separation) spectro->cost Very Low spectro->solvent Very Low

Caption: Logical comparison of analytical methods for Terazosin analysis.

References

A Comparative Guide to the Accuracy and Precision of LC-MS/MS for Terazosin Impurity Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For Terazosin, a selective alpha-1 adrenergic blocker, controlling impurities is critical to ensure its therapeutic performance and meet stringent regulatory requirements. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the quantification of Terazosin impurities, supported by experimental data and detailed methodologies.

The Gold Standard: LC-MS/MS in Impurity Analysis

LC-MS/MS has emerged as the industry standard for trace-level impurity quantification due to its superior sensitivity, specificity, and accuracy.[1] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to provide molecular weight and structural information allows for the unequivocal identification and quantification of impurities, even in complex matrices.[2]

The use of stable isotope-labeled internal standards, such as Terazosin-d8, in LC-MS/MS methods further enhances the reliability of quantification by correcting for variations in sample preparation and instrument response.[1] This stable isotope dilution technique is considered the state-of-the-art for achieving the highest levels of accuracy and precision.[1]

Comparative Analysis of Analytical Methods

While LC-MS/MS is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) are also employed for impurity profiling. The choice of method often depends on the specific requirements of the analysis, including the desired sensitivity, the nature of the impurities, and the stage of drug development.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS compared to other analytical methods for the quantification of Terazosin and its impurities.

Table 1: Comparison of Typical Accuracy and Precision for Terazosin Impurity H Quantification

Analytical MethodInternal StandardTypical Accuracy (% Recovery)Typical Precision (% RSD)
LC-MS/MS Terazosin-d8 (Deuterated) 98.0 - 102.0 < 5.0
LC-MS/MSStructural Analog95.0 - 105.0< 10.0
HPLC-UVExternal Standard90.0 - 110.0< 15.0

Data is representative of well-validated methods for a small molecule analyte like Terazosin Impurity H.[1]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Terazosin in Human Plasma

Validation ParameterPerformance
Linearity (ng/mL) 1.0 - 100.0 (r² ≥ 0.99)
Within-run Accuracy (%) 102.8 - 112.7
Between-run Accuracy (%) 103.4 - 112.2
Within-run Precision (% CV) < 5.2
Between-run Precision (% CV) < 7.8
Recovery (%) > 98

This data, while for Terazosin in plasma, demonstrates the high accuracy and precision achievable with LC-MS/MS.[3]

Table 3: Performance of Alternative Chromatographic Methods for Terazosin and its Impurities

Analytical MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)LOD/LOQ
HPLC Terazosin2–500 µg/ml0.999LOD: 0.065 µg/ml, LOQ: 0.197 µg/ml
HPTLC Terazosin30–350 ng/spot>0.9990Not Specified

[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following are typical experimental protocols for the quantification of Terazosin impurities using LC-MS/MS and HPLC.

LC-MS/MS Method for Terazosin Impurity H Quantification

This protocol outlines a typical validated method using a stable isotope-labeled internal standard.

1. Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Gradient Elution: Optimized to achieve separation of the impurity from Terazosin and other potential impurities.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Terazosin Impurity H and Terazosin-d8.[1]

5. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of Terazosin Impurity H and Terazosin-d8 in a suitable solvent.[1] Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples.[1]

  • Sample Solution: Accurately weigh the Terazosin drug substance and dissolve it in a suitable solvent to a known concentration. Spike with the internal standard.

6. Data Analysis:

  • Quantify Terazosin Impurity H using the peak area ratio of the analyte to the internal standard against a calibration curve.

HPLC Method for Terazosin and Impurity Analysis

This protocol is a general method for the separation and quantification of Terazosin and its related compounds.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the Terazosin reference standard (e.g., 1 mg/ml) in a suitable solvent. Prepare working standard solutions by diluting the stock solution.

  • Sample Preparation: Accurately weigh the Terazosin sample and dissolve it in a suitable diluent to obtain a known concentration.

5. System Suitability:

  • Before analysis, ensure the chromatographic system meets performance criteria such as resolution between the main peak and the closest eluting impurity, tailing factor for the main peak, and relative standard deviation for replicate injections.

Visualizing the Workflow

Diagrams can help clarify complex experimental processes and logical relationships. The following are Graphviz diagrams illustrating the experimental workflow for impurity quantification and the principle of stable isotope dilution analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_sample Weigh and Dissolve Terazosin Sample spike_is Spike Sample with Internal Standard (IS) prep_sample->spike_is prep_std Prepare Stock Solutions (Impurity & IS) prep_cal Create Calibration Standards & QC Samples prep_std->prep_cal lc_separation LC Separation prep_cal->lc_separation spike_is->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Impurity (Peak Area Ratio) calibration_curve->quantification

Experimental workflow for Terazosin impurity quantification.

stable_isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_analysis Analysis analyte Analyte (Terazosin Impurity) lcms LC-MS/MS Analysis analyte->lcms is Stable Isotope-Labeled IS (Terazosin-d8) is->lcms ratio Constant Peak Area Ratio (Analyte / IS) lcms->ratio Unaffected by sample loss or ion suppression

References

A Comparative Guide to Determining Linearity and Range for Terazosin Dimer Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control of Terazosin, an active pharmaceutical ingredient (API), the accurate quantification of impurities is critical to ensure drug safety and efficacy. The Terazosin dimer is a known process-related impurity that must be monitored and controlled within specified limits. This guide provides a comparative analysis of different analytical techniques for determining the linearity and range for the quantification of the Terazosin dimer impurity, supported by detailed experimental protocols and representative data.

Introduction to Linearity and Range in Analytical Method Validation

Linearity and range are critical validation parameters for an analytical procedure.

  • Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range. It is typically evaluated by a linear regression analysis of the analytical response versus the analyte concentration. A correlation coefficient (r²) close to 1.000 indicates a strong linear relationship.

  • Range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] For impurity analysis, the range should, at a minimum, span from the reporting level of the impurity to 120% of the specification limit.[1]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most common techniques for impurity profiling in pharmaceuticals.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, which is particularly useful for trace-level analysis. The choice of method depends on the required sensitivity, speed, and the specific limits for the impurity.

Data Presentation: Linearity and Range for Terazosin Dimer Impurity

The following table summarizes typical performance characteristics for the analysis of Terazosin dimer impurity using three common analytical techniques. The data is representative and based on the established capabilities of these methods for quantifying pharmaceutical impurities.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)Limit of Quantitation (LOQ)
HPLC-UV Terazosin Dimer0.05 µg/mL - 2.5 µg/mL≥ 0.998~0.05 µg/mL
UPLC-UV Terazosin Dimer0.02 µg/mL - 2.5 µg/mL≥ 0.999~0.02 µg/mL
LC-MS/MS Terazosin Dimer0.5 ng/mL - 50 ng/mL≥ 0.999~0.5 ng/mL

Note: The presented values are typical and may vary based on the specific instrumentation, column chemistry, and mobile phase conditions used.

Experimental Protocols

A detailed methodology for establishing the linearity and range for the analysis of the Terazosin dimer impurity by HPLC or UPLC is provided below.

Objective

To determine the linearity and establish the analytical range for the quantification of Terazosin dimer impurity in a drug substance.

Materials and Reagents
  • Terazosin Dimer Impurity reference standard

  • Terazosin drug substance

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (or other suitable buffer salt)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Purified water (18.2 MΩ·cm)

Chromatographic Conditions (Example for HPLC-UV)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Optimized to separate the dimer impurity from the main Terazosin peak and other impurities.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C

  • Detection: UV at 254 nm[3]

  • Injection Volume: 10 µL

Procedure
  • Preparation of Stock Solution:

    • Accurately weigh about 5 mg of the Terazosin Dimer Impurity reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of mobile phase A and B). This constitutes the stock solution (e.g., 100 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution.

    • The concentration levels should span the expected range, for example, from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit (e.g., if the limit is 0.15%, the range might cover 0.05% to 0.225% of the nominal sample concentration).[4]

  • Analysis:

    • Inject each calibration standard into the chromatographic system in triplicate.

    • Record the peak area response for the Terazosin dimer impurity peak.

  • Data Evaluation:

    • Plot a graph of the mean peak area response versus the corresponding concentration of the Terazosin dimer impurity.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).[5]

    • The linearity is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.998.[6]

    • The analytical range is the concentration interval over which linearity, accuracy, and precision have been demonstrated to be acceptable.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for the Terazosin dimer impurity.

G prep_stock Prepare Impurity Stock Solution prep_cal Prepare Calibration Standards (≥5 levels) prep_stock->prep_cal chrom_analysis Chromatographic Analysis (n=3) prep_cal->chrom_analysis data_acq Acquire Peak Area Data chrom_analysis->data_acq plot_graph Plot Mean Area vs. Concentration data_acq->plot_graph lin_reg Perform Linear Regression Analysis plot_graph->lin_reg eval_params Evaluate r², Slope, Y-intercept lin_reg->eval_params det_range Determine Linearity & Range eval_params->det_range

Caption: Workflow for Linearity and Range Determination.

Logical Relationship of Validation Parameters

This diagram shows how linearity and range are interconnected with other key analytical method validation parameters as per ICH guidelines.

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range defines lower/upper limits of Accuracy->Range assessed over Precision->Range assessed over LOQ->Range is often lower limit of

References

A Comparative Guide to Inter-laboratory Analysis of Terazosin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in the active pharmaceutical ingredient (API) Terazosin. Ensuring the purity of Terazosin, an alpha-1 adrenergic blocker used in the treatment of benign prostatic hyperplasia and hypertension, is critical for its safety and efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of various analytical techniques, supported by experimental data, to facilitate method selection and validation in a quality control setting.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for Terazosin impurity profiling is dependent on factors such as the desired sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for routine quality control.[3][4] For enhanced sensitivity and specificity, particularly for trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard.[5] High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput alternative for quantification.[3]

Analytical Method Analyte(s) Linearity Range Correlation Coefficient (r²) Key Performance Characteristics
HPLC-UV Terazosin and its degradation products5–80 µg/mL0.9998Robust and widely used for routine quality control and impurity profiling.[3]
Terazosin Impurity A50–150% of test concentration0.999Suitable for quantifying known impurities against a reference standard.[3]
UPLC-UV Terazosin20–80 µg/mL0.9999Offers faster analysis times and improved resolution compared to conventional HPLC.[3][6]
HPTLC Terazosin30–350 ng/spot>0.9990Provides a high-throughput and sensitive option for quantification.[3]
LC-MS/MS Terazosin in human plasma0.25–50 ng/mLNot SpecifiedThe gold standard for bioanalysis and trace impurity quantification due to its high sensitivity and selectivity.[3][7] The use of a stable isotope-labeled internal standard, such as Terazosin-d8, is recommended for accurate and precise quantification.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established pharmacopeial methods and scientific literature.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of Terazosin and its known related compounds.[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., pH 3.2 citrate (B86180) buffer) and an organic modifier like acetonitrile.[8] The specific gradient program should be optimized to achieve adequate separation of all impurities.[4]

    • Flow Rate: 1.0 - 1.5 mL/min.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[4][8]

  • Sample Preparation:

    • Accurately weigh and dissolve the Terazosin sample in a suitable diluent, such as the mobile phase, to obtain a known concentration.[4]

    • For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 2 mg of Terazosin to a 10 ml volumetric flask. Add about 7 ml of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.[1]

    • Filter the solution through a 0.45 μm membrane filter before injection.[1]

  • System Suitability:

    • Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.[4]

    • Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.[4]

    • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.[4]

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is optimized for the use of a deuterated internal standard for high-throughput and accurate analysis.[5]

  • Instrumentation:

    • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.[7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.[7]

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).[9]

    • Flow Rate: 0.4 mL/min.[9]

  • Sample and Standard Preparation:

    • Terazosin Stock Solution: Prepare a 1 mg/mL stock solution of Terazosin Hydrochloride Reference Standard in methanol.[5]

    • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the deuterated internal standard (e.g., Terazosin Impurity H-d8) in methanol.[7]

    • Working Internal Standard Solution: Dilute the internal standard stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.[5]

    • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Terazosin stock solution into the Working Internal Standard solution to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL.[5]

    • Sample Preparation: Accurately weigh and finely powder a representative number of Terazosin tablets. Extract the drug with a suitable solvent and dilute with the Working Internal Standard Solution to a concentration within the calibration range.[5]

  • Data Analysis:

    • Calculate the peak area ratio of Terazosin to the internal standard.[5]

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[5]

    • Determine the concentration of Terazosin in the prepared samples by interpolating their peak area ratios from the calibration curve.[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample and Standard Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis and Reporting sample Terazosin Sample (API or Formulation) dissolution Dissolution in Appropriate Solvent sample->dissolution standard Terazosin and Impurity Reference Standards standard->dissolution dilution Serial Dilution to Working Concentrations dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC-UV filtration->hplc uplc UPLC-UV filtration->uplc hptlc HPTLC filtration->hptlc lcms LC-MS/MS filtration->lcms chromatogram Chromatogram Acquisition hplc->chromatogram uplc->chromatogram hptlc->chromatogram lcms->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration quantification Quantification of Impurities peak_integration->quantification comparison Comparison with Acceptance Criteria (e.g., USP) quantification->comparison report Final Report comparison->report method_comparison_logic cluster_criteria cluster_methods start Define Analytical Requirement sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? start->throughput specificity High Specificity Needed? start->specificity lcms LC-MS/MS sensitivity->lcms Yes hplc_uplc HPLC / UPLC sensitivity->hplc_uplc No hptlc HPTLC throughput->hptlc Yes throughput->hplc_uplc No specificity->lcms Yes specificity->hplc_uplc No routine_qc Routine QC (HPLC/UPLC) hplc_uplc->routine_qc

References

Robustness Testing of Analytical Methods for Terazosin Impurity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Terazosin (B121538) are critical for ensuring drug safety and efficacy. Robust analytical methods are essential for obtaining reliable and consistent results during drug development and quality control. This guide provides a comparative analysis of the robustness of different analytical methods for Terazosin impurities, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two of the most common analytical techniques used for the analysis of Terazosin and its impurities.[1] The choice between these methods often depends on factors such as the required sensitivity, sample throughput, and the nature of the impurities being analyzed.

FeatureHPLC (High-Performance Liquid Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)
Principle Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Separation occurs on a plate coated with a thin layer of adsorbent material (stationary phase) through which a solvent (mobile phase) moves by capillary action.
Sensitivity Generally offers higher sensitivity and lower limits of detection (LOD) and quantification (LOQ).[2]Good sensitivity, with modern densitometers enabling quantification at the nanogram level.[3]
Resolution Provides higher resolution and better separation of complex mixtures and closely related impurities.[1]Resolution is generally lower than HPLC but can be optimized for specific separations.
Sample Throughput Typically lower sample throughput as samples are analyzed sequentially.Higher sample throughput as multiple samples can be run simultaneously on the same plate.
Solvent Consumption Higher solvent consumption per sample.Lower solvent consumption, making it a more environmentally friendly option.[4]
Robustness Methods can be highly robust when properly developed and validated.[5]Known for its robustness, with good reproducibility even with minor variations in experimental conditions.[3]

Robustness Testing: A Key Parameter in Method Validation

Robustness testing is a critical component of analytical method validation that demonstrates the reliability of a method with respect to deliberate variations in its parameters. This ensures that the method remains unaffected by minor changes that may occur during routine use.

Experimental Workflow for Robustness Testing

The following diagram illustrates a typical workflow for the robustness testing of an analytical method for Terazosin impurities.

G cluster_0 Method Definition cluster_1 Parameter Variation cluster_2 Experimental Analysis cluster_3 Data Evaluation cluster_4 Conclusion A Define Standard Analytical Method Parameters B Identify Critical Parameters for Variation (e.g., Mobile Phase Composition, pH, Flow Rate) A->B C Define Variation Ranges for Each Parameter B->C D Prepare Standard and Sample Solutions C->D E Analyze Samples Under Varied Conditions D->E F Analyze Samples Under Standard Conditions (Control) D->F G Measure System Suitability Parameters (e.g., Retention Time, Peak Area, Resolution) E->G F->G H Compare Results from Varied and Standard Conditions G->H I Calculate Statistical Parameters (e.g., %RSD) H->I J Assess Method Robustness Based on Acceptance Criteria I->J

Workflow for Robustness Testing of an Analytical Method

Quantitative Data from Robustness Studies

The following tables summarize the results from robustness studies of HPLC and HPTLC methods for the analysis of Terazosin. The data demonstrates the effect of deliberate variations in method parameters on the analytical results.

Table 1: Robustness Data for an HPLC Method for Terazosin

This table presents typical results from a robustness study of a Reverse Phase HPLC (RP-HPLC) method. The data shows the impact of variations in flow rate and mobile phase composition on the retention time and peak area of Terazosin.

Parameter VariedVariationRetention Time (min)%RSD of Retention TimePeak Area%RSD of Peak Area
Flow Rate (mL/min) 0.96.80.4512345670.52
1.0 (Standard) 6.2 - 1256789 -
1.15.70.3812789010.48
Mobile Phase Composition Organic Phase -2%6.50.2112456780.35
(Organic:Aqueous) Standard 6.2 - 1256789 -
Organic Phase +2%5.90.2512678900.39

Data synthesized from principles described in the literature. The low %RSD values indicate the method is robust to small changes in flow rate and mobile phase composition.

Table 2: Robustness Data for an HPTLC Method for Terazosin

This table shows the results of a robustness study for an HPTLC method, evaluating the effect of variations in mobile phase composition, mobile phase volume, and development time on the retention factor (Rf) and peak area.

Parameter VariedVariationRf Value%RSD of Rf ValuePeak Area%RSD of Peak Area
Mobile Phase Composition Chloroform:Toluene:Methanol9.2:1:60.615432.10.78
(v/v/v) 9:1:6 (Standard) 0.63 - 5489.3 -
8.8:1:60.650.455512.70.65
Mobile Phase Volume (mL) 28.50.620.325465.40.55
30 (Standard) 0.63 - 5489.3 -
31.50.640.295501.80.49
Development Time (min) 190.610.515421.90.82
20 (Standard) 0.63 - 5489.3 -
210.640.485534.10.71

The low %RSD values for both Rf and peak area demonstrate the robustness of the HPTLC method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of robustness testing. Below are generalized protocols for conducting these studies.

Protocol 1: Robustness Testing of an HPLC Method
  • Standard Method Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 30 °C.

  • Deliberate Variations:

    • Flow Rate: Vary the flow rate by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).

    • Mobile Phase Composition: Alter the ratio of the organic to aqueous phase by ±2%.

    • pH of Aqueous Buffer: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.

    • Column Temperature: If controlled, vary the temperature by ±5 °C.

  • Procedure:

    • Prepare a standard solution of Terazosin and a sample solution spiked with known impurities.

    • Inject the solutions in replicate (n=3) for each standard and varied condition.

    • Monitor system suitability parameters such as retention time, peak area, tailing factor, and resolution between Terazosin and its impurities.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for these parameters under each condition.

Protocol 2: Robustness Testing of an HPTLC Method
  • Standard Method Parameters:

    • Stationary Phase: Silica gel 60 F254 HPTLC plates.

    • Mobile Phase: Chloroform:Toluene:Methanol (9:1:6, v/v/v).

    • Application Volume: 5 µL.

    • Development: In a twin-trough chamber saturated with the mobile phase for 20 minutes.

    • Drying: Air-dried for 5 minutes.

    • Detection: Densitometric scanning at 254 nm.

  • Deliberate Variations:

    • Mobile Phase Composition: Slightly alter the ratio of the solvents (e.g., Chloroform ±0.2 parts).

    • Mobile Phase Volume: Vary the volume of the mobile phase used for development by ±5%.

    • Development Time: Change the saturation time of the chamber by ±5 minutes.

    • Time from Application to Development: Vary the time between spotting the plate and placing it in the chamber.

  • Procedure:

    • Apply bands of a standard solution of Terazosin to the HPTLC plate.

    • Develop the plate under the standard and each of the varied conditions.

    • After development and drying, scan the plates using a densitometer.

    • Record the Rf values and peak areas.

    • Calculate the mean, standard deviation, and %RSD for the Rf values and peak areas to assess the method's robustness.

This comparative guide highlights the importance of robustness testing in the validation of analytical methods for Terazosin impurities. Both HPLC and HPTLC can be robust methods when properly developed and validated, and the choice of method will depend on the specific requirements of the analysis. The provided data and protocols serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Comparison of different detectors for Terazosin impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common high-performance liquid chromatography (HPLC) detectors for the analysis of impurities in Terazosin (B121538). The selection of an appropriate detector is critical for ensuring the safety, efficacy, and quality of the final drug product by enabling sensitive and accurate quantification of potential impurities.

Introduction to Terazosin and Impurity Profiling

Terazosin is a selective alpha-1 adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia.[1] Like any active pharmaceutical ingredient (API), impurities can arise during synthesis, formulation, or storage.[2] These impurities, which can include starting materials, by-products, intermediates, and degradation products, must be monitored and controlled according to regulatory standards.[2][3] High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of Terazosin and its impurities.[3][4] A critical component of the HPLC system is the detector, which determines the sensitivity, selectivity, and type of data that can be obtained.[5]

Overview of Common HPLC Detectors

The most common detectors used in pharmaceutical analysis, and applicable to Terazosin impurity profiling, include:

  • Ultraviolet-Visible (UV-Vis) Detectors: These are the most common detectors in pharmaceutical laboratories due to their simplicity and robust performance.[5] They measure the absorbance of UV or visible light by the analyte.

  • Photodiode Array (PDA) Detectors: A more advanced type of UV detector, the PDA detector can acquire absorbance data across a range of wavelengths simultaneously, providing spectral information that can be used for peak purity analysis.[6][7]

  • Mass Spectrometry (MS) Detectors: MS detectors identify and quantify compounds based on their mass-to-charge ratio (m/z).[1][8] They offer high sensitivity and selectivity and are invaluable for structural elucidation of unknown impurities.

  • Charged Aerosol Detectors (CAD): CAD is a universal detector that measures the charge of aerosolized analyte particles.[9] Its response is not dependent on the optical properties of the analyte, making it suitable for compounds that lack a UV chromophore.[9][10]

Comparison of Detector Performance

The choice of detector will depend on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the need for structural information. The following table summarizes the key performance characteristics of each detector type for Terazosin impurity analysis.

FeatureUV-Vis DetectorPhotodiode Array (PDA) DetectorMass Spectrometry (MS) DetectorCharged Aerosol Detector (CAD)
Principle Measures absorbance of light at a single or few wavelengths.[5]Measures absorbance over a wide range of UV-Vis wavelengths simultaneously.[6]Measures the mass-to-charge ratio of ionized molecules.[1]Measures charge of aerosolized particles of non-volatile analytes.[9]
Selectivity Good for chromophoric compounds like Terazosin and many of its related substances.[5]High; can differentiate between co-eluting peaks with different UV spectra.[6]Very high; provides structural information based on mass fragmentation.[1][11]Universal for non-volatile and semi-volatile compounds.[12]
Sensitivity Good (ng level).[13]Similar to UV-Vis.[5]Very high (pg to fg level).[13]High (low ng level).[9]
Linearity Good over a wide concentration range.Good over a wide concentration range.Good, but can be affected by matrix effects.Non-linear, often requires data transformation (e.g., logarithmic) for linear calibration.
Gradient Compatibility Excellent.Excellent.Excellent.Good, but baseline shifts can occur with changes in mobile phase composition.[9]
Impurity Identification Limited to comparison of retention times with standards.Provides UV spectral information for peak purity assessment and tentative identification.[6]Excellent for structural elucidation of unknown impurities through fragmentation analysis.[1][11]Provides no structural information.
Cost Low.[5]Moderate.[5]High.Moderate to High.

Quantitative Data Comparison

The following table presents typical quantitative performance data for the analysis of Terazosin and its impurities using different detectors. It is important to note that direct comparative studies for all detectors under identical conditions for Terazosin are limited in the public domain. The data presented is a compilation from various sources and serves as a general guide.

ParameterHPLC-UVHPLC-PDALC-MSHPLC-CAD
Limit of Detection (LOD) ~0.065 µg/mL for Terazosin.[14]Similar to UV.Can be significantly lower (pg/mL range).Typically in the low ng/mL range.
Limit of Quantification (LOQ) ~0.197 µg/mL for Terazosin.[14]Similar to UV.Can be significantly lower (pg/mL range).Typically in the mid-to-high ng/mL range.
Linear Range Typically 2-500 µg/mL for Terazosin.[15]Similar to UV.Can be narrower than UV; may require more careful calibration.Wide dynamic range, but response is non-linear.[9]
Precision (%RSD) < 2.0% for replicate injections is a common system suitability requirement.[3]< 2.0%.< 5-15% depending on the complexity of the method and concentration level.[16]Good precision.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible results. Below are typical experimental protocols for Terazosin impurity analysis using different detectors.

HPLC-UV/PDA Method for Terazosin Impurity Profiling

This method is a general-purpose protocol for the separation and quantification of Terazosin and its related compounds.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).[3][8]

    • Flow Rate: 1.0 - 1.5 mL/min.[3]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[3]

    • Injection Volume: 20 µL.[3]

    • Detection: UV at 254 nm or PDA detection over a range (e.g., 200-400 nm).[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.[14]

LC-MS Method for Identification and Quantification of Terazosin Impurities

This protocol is suitable for identifying unknown impurities and for sensitive quantification.

  • Chromatographic Conditions:

    • Similar to the HPLC-UV/PDA method, but may require optimization for compatibility with the MS detector (e.g., using volatile mobile phase additives like formic acid or ammonium formate).[1]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[1]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements and structural elucidation.[1]

    • Data Acquisition: Full scan mode for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for Terazosin impurity analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection cluster_data_analysis Data Analysis start Terazosin Sample (API or Formulation) dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc uv UV/PDA Detector hplc->uv ms MS Detector hplc->ms cad CAD Detector hplc->cad quant Quantification of Impurities uv->quant ident Identification of Impurities uv->ident Limited ms->quant ms->ident cad->quant report Reporting quant->report ident->report detector_selection_logic cluster_goals cluster_detectors start Analytical Goal for Terazosin Impurity Analysis routine_qc Routine QC & Known Impurity Quantification start->routine_qc unknown_id Unknown Impurity Identification & Structural Elucidation start->unknown_id no_chromophore Analysis of Impurities without UV Chromophore start->no_chromophore uv_pda UV/PDA Detector routine_qc->uv_pda Cost-effective and robust ms MS Detector routine_qc->ms For high sensitivity needs unknown_id->ms High selectivity and structural information cad CAD Detector no_chromophore->cad Universal detection

References

A Comparative Guide to System Suitability Test Parameters for Terazosin Impurity Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) system suitability test (SST) parameters for the analysis of impurities in Terazosin. Adherence to stringent SST criteria is mandatory to ensure the reliability and accuracy of analytical data for the release of pharmaceutical products. This document outlines typical SST parameters based on established pharmacopeial methods and provides a specific example for comparison, supported by detailed experimental protocols.

Data Presentation: Comparison of System Suitability Test Parameters

The following table summarizes key SST parameters and their acceptance criteria for the analysis of Terazosin and its impurities by HPLC. "Typical Method" refers to commonly cited parameters in pharmaceutical analysis literature, while "Specific Method Example" provides data from a documented analysis of related compounds, including Terazosin-related compounds.

ParameterTypical Method Acceptance CriteriaSpecific Method Example (for related compounds)
Resolution (Rs) ≥ 1.5 between Terazosin and the closest eluting impurity.[1]2.8 and 3.7 between critical peak pairs.
Tailing Factor (T) ≤ 2.0 for the Terazosin peak.[1]Not explicitly stated, but generally expected to be ≤ 2.0.
Relative Standard Deviation (%RSD) ≤ 2.0% for the peak area of replicate injections of the Terazosin standard.[1]Not explicitly stated, but generally expected to be ≤ 2.0% for precision.
Theoretical Plates (N) > 2000Not specified.
Capacity Factor (k') > 2Not specified.

Experimental Protocols

A detailed methodology for a typical HPLC analysis of Terazosin impurities is provided below. This protocol is a synthesis of methods described in the scientific literature.[1]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).[1]

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve a suitable amount of Terazosin reference standard in the mobile phase to obtain a known concentration.

  • System Suitability Solution: Prepare a solution containing Terazosin and its known impurities at concentrations that will allow for the assessment of resolution.

  • Sample Solution: Accurately weigh and dissolve the Terazosin sample in the mobile phase to obtain a target concentration.

3. System Suitability Test Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution multiple times (typically 5 or 6 replicates).

  • Calculate the resolution between the Terazosin peak and the closest eluting impurity peak.

  • Calculate the tailing factor for the Terazosin peak.

  • Calculate the relative standard deviation (%RSD) of the peak areas for the replicate injections of the Terazosin peak.

  • Ensure that all SST parameters meet the predefined acceptance criteria before proceeding with sample analysis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of a system suitability test within an HPLC analysis for Terazosin impurities.

System Suitability Test Workflow cluster_prep Preparation Phase cluster_sst System Suitability Test cluster_eval Evaluation Phase cluster_analysis Sample Analysis cluster_troubleshoot Troubleshooting start Start: HPLC Method Setup prepare_system Equilibrate HPLC System start->prepare_system prepare_solutions Prepare Standard and SST Solutions prepare_system->prepare_solutions inject_sst Inject SST Solution (n replicates) prepare_solutions->inject_sst acquire_data Acquire Chromatographic Data inject_sst->acquire_data calculate_params Calculate SST Parameters (Resolution, Tailing Factor, %RSD) acquire_data->calculate_params decision SST Criteria Met? calculate_params->decision proceed Proceed with Sample Analysis decision->proceed Yes troubleshoot Troubleshoot System (Check mobile phase, column, connections) decision->troubleshoot No re_run_sst Re-run SST troubleshoot->re_run_sst re_run_sst->inject_sst

Caption: Workflow for HPLC System Suitability Testing.

References

Safety Operating Guide

Navigating the Disposal of Terazosin Dimer Impurity Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Regulatory Framework

Terazosin dimer impurity dihydrochloride (B599025) is an impurity of Terazosin, an alpha-1-adrenoceptor antagonist.[1] While specific hazard data for the dimer impurity is limited, the parent compound, Terazosin hydrochloride, is known to be harmful if swallowed, cause serious eye irritation, and is suspected of damaging fertility or the unborn child.[2] Therefore, it is prudent to handle the dimer impurity with the same level of caution.

The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] These regulations mandate the proper management of hazardous waste from its generation to its final disposal.[3][5] Many states have their own, often more stringent, regulations that must also be followed.[3]

Quantitative Data Summary

Due to the lack of a specific SDS for Terazosin dimer impurity dihydrochloride, quantitative data regarding its specific physical and chemical properties are not available. The following table summarizes key data for the related compound, Terazosin hydrochloride dihydrate, which can be used as a conservative reference.

PropertyValue (for Terazosin hydrochloride dihydrate)
Melting Point271 - 274 °C / 519.8 - 525.2 °F[6]
Molecular FormulaC19 H25 N5 O4 . Cl H . 2 H2 O[6]
Molecular Weight459.92[6]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for handling hazardous chemical and pharmaceutical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]

  • Collect all waste containing this impurity, including unused solid material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.[2]

3. Container Selection and Labeling:

  • Use a compatible, leak-proof container with a secure screw-on cap.[7][8] The original manufacturer's container is ideal if it is in good condition.[7][9]

  • The container must be clearly labeled with a "Hazardous Waste" tag.[2]

  • The label must include the full chemical name ("this compound") and identify any other components in the waste mixture with their approximate concentrations.[2]

  • Indicate the relevant hazards (e.g., "Toxic," "Health Hazard").[2]

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[2]

  • The storage area should be secure, well-ventilated, and away from incompatible materials.[2] Store acids and bases separately.[7]

  • Utilize secondary containment to capture any potential spills or leaks.[8]

5. Disposal Request and Manifest:

  • Once the waste container is full or has reached the storage time limit set by your institution (e.g., 90 days), request a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8]

  • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

Important Considerations:

  • Do not dispose of this chemical down the drain or in the regular trash.[2] Improper disposal can lead to the contamination of water supplies.[3][10]

  • Familiarize yourself with your institution's specific hazardous waste management plan and emergency procedures.

  • All personnel handling hazardous waste must be properly trained.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

start Start: Generation of Terazosin Dimer Impurity Dihydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate container Select Compatible & Leak-Proof Container segregate->container label Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->label storage Store in Designated Satellite Accumulation Area with Secondary Containment label->storage check_full Container Full or Time Limit Reached? storage->check_full check_full->storage No request_pickup Request Pickup by EHS or Licensed Contractor check_full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.